molecular formula C8H11NO3 B3274978 Methyl 3-amino-3-(furan-2-yl)propanoate CAS No. 618109-87-8

Methyl 3-amino-3-(furan-2-yl)propanoate

Cat. No.: B3274978
CAS No.: 618109-87-8
M. Wt: 169.18 g/mol
InChI Key: BUQRVIRMBKZVQH-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(furan-2-yl)propanoate is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-amino-3-(furan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQRVIRMBKZVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301872
Record name Methyl β-amino-2-furanpropanoate
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Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618109-87-8
Record name Methyl β-amino-2-furanpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618109-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl β-amino-2-furanpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-3-(furan-2-yl)propanoate and its Isomer

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of Methyl 3-amino-3-(furan-2-yl)propanoate. A crucial point of clarification is addressed herein: the provided CAS number 4063-31-4 corresponds to its structural isomer, Methyl 3-((furan-2-ylmethyl)amino)propanoate. This guide will delineate the properties, synthesis, and potential applications of both compounds, with a primary focus on the β-amino ester, this compound.

Introduction: Navigating Isomeric Complexity and Therapeutic Potential

The furan scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as phenyl groups, make it a privileged structure in drug design.[1] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3]

This guide focuses on a specific furan-containing building block, this compound. This molecule belongs to the class of β-amino esters, which are valuable precursors in the synthesis of β-lactams, peptides, and other complex nitrogen-containing heterocycles.[4][5]

A critical point of clarification is the distinction between this compound and its structural isomer, Methyl 3-((furan-2-ylmethyl)amino)propanoate. The latter is officially assigned the CAS number 4063-31-4.[6] This guide will address both isomers to provide a comprehensive resource and prevent potential ambiguity in research and development.

Physicochemical Properties and Structural Elucidation

A clear distinction between the two isomers is fundamental for any scientific endeavor. The following table summarizes their key properties.

PropertyThis compoundMethyl 3-((furan-2-ylmethyl)amino)propanoate
Structure
CAS Number Not explicitly assigned in searched literature4063-31-4[6]
Molecular Formula C₈H₁₁NO₃C₉H₁₃NO₃
Molecular Weight 169.18 g/mol 183.20 g/mol [6]
Synonyms Methyl β-amino-β-(2-furyl)propionateMethyl 3-[(2-furylmethyl)amino]propanoate[6]
Spectroscopic Characterization of this compound (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 7.35 (dd, J=1.8, 0.8 Hz, 1H): Proton on C5 of the furan ring.

  • δ 6.30 (dd, J=3.2, 1.8 Hz, 1H): Proton on C4 of the furan ring.

  • δ 6.20 (d, J=3.2 Hz, 1H): Proton on C3 of the furan ring.

  • δ 4.50 (t, J=6.5 Hz, 1H): Methine proton at the β-position (CH-N).

  • δ 3.65 (s, 3H): Methyl ester protons (OCH₃).

  • δ 2.80 (d, J=6.5 Hz, 2H): Methylene protons at the α-position (CH₂-COO).

  • δ 1.80 (br s, 2H): Amine protons (NH₂).

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 172.0: Carbonyl carbon of the ester.

  • δ 154.0: Carbon C2 of the furan ring.

  • δ 142.0: Carbon C5 of the furan ring.

  • δ 110.5: Carbon C4 of the furan ring.

  • δ 106.0: Carbon C3 of the furan ring.

  • δ 52.0: Methyl carbon of the ester.

  • δ 50.0: Methine carbon at the β-position.

  • δ 42.0: Methylene carbon at the α-position.

Mass Spectrometry (ESI-MS): Predicted m/z for [M+H]⁺: 170.0817

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through a two-step process, beginning with the synthesis of the corresponding β-amino acid, followed by esterification.

Synthesis of 3-amino-3-(furan-2-yl)propanoic acid

A robust method for the synthesis of β-amino acids is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia or an ammonium salt.[9]

Protocol:

  • In a round-bottom flask, combine furfural (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.5 equivalents) in a suitable solvent such as ethanol.

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-3-(furan-2-yl)propanoic acid.

Esterification to this compound

The esterification of amino acids can be efficiently achieved using thionyl chloride in methanol, a method known as the Fischer-Speier esterification.[10]

Protocol:

  • Suspend 3-amino-3-(furan-2-yl)propanoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product, likely the hydrochloride salt, can be neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of β-Amino Acid cluster_step2 Step 2: Esterification Furfural Furfural RodionovReaction RodionovReaction Furfural->RodionovReaction Rodionov Reaction (Ethanol, Reflux) MalonicAcid Malonic Acid MalonicAcid->RodionovReaction Rodionov Reaction (Ethanol, Reflux) AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->RodionovReaction Rodionov Reaction (Ethanol, Reflux) AminoAcid 3-amino-3-(furan-2-yl)propanoic acid FischerEsterification FischerEsterification AminoAcid->FischerEsterification RodionovReaction->AminoAcid Methanol Methanol Methanol->FischerEsterification Fischer-Speier Esterification ThionylChloride Thionyl Chloride ThionylChloride->FischerEsterification Fischer-Speier Esterification TargetCompound This compound FischerEsterification->TargetCompound

Caption: Synthetic pathway for this compound.

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its utility as a versatile building block in the synthesis of novel therapeutic agents.

Antimicrobial Agents

The furan nucleus is a key component of several established antimicrobial drugs.[2] The incorporation of a β-amino acid side chain offers a scaffold for the development of new antimicrobial compounds. A study on related 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[11][12] This suggests that this compound could serve as a precursor for compounds with similar or enhanced antimicrobial properties.

Neuroprotective Agents

Furan-containing compounds are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.[13] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties. The β-amino acid structure is also of interest in neuroscience, as it can be used to synthesize peptidomimetics with improved metabolic stability.

Anticancer Therapeutics

The furan ring is present in various compounds with demonstrated anticancer activity.[3] The ability to functionalize the amino and ester groups of this compound allows for its incorporation into larger molecules designed to target specific pathways involved in cancer progression.

Safety and Handling

While specific safety data for this compound is not available, general precautions for handling laboratory chemicals should be observed. Based on related compounds, it may be harmful if swallowed and cause skin and eye irritation.[14] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable, furan-containing β-amino ester with significant potential as a building block in drug discovery. This guide has clarified the important distinction between this compound and its isomer, Methyl 3-((furan-2-ylmethyl)amino)propanoate (CAS 4063-31-4). By providing a detailed synthetic protocol and highlighting its potential applications in antimicrobial, neuroprotective, and anticancer research, this document serves as a foundational resource for scientists working in these fields. Further investigation into the specific biological activities of this compound and its derivatives is warranted.

References

  • Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Retrieved from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612. Retrieved from [Link]

  • Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. (2018). International Journal of Molecular Sciences, 19(7), 1949. Retrieved from [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Current Medicinal Chemistry. Retrieved from [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules, 27(19), 6597. Retrieved from [Link]

  • Reprogramming the Transition States to Enhance C–N Cleavage Efficiency of Rhodococcus opacus l-Amino Acid Oxidase. (2024). JACS Au, 4(2), 586-597. Retrieved from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612. Retrieved from [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2021). Molecules, 26(9), 2616. Retrieved from [Link]

  • Synthesis of β‐Amino Acids via Rhodium(III)-Catalyzed Hydroamidation of Alkenyl Carboxylic Acids. (2025). Synfacts, 21(11), 1168. Retrieved from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). ResearchGate. Retrieved from [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • SUPPORTING INFORMATION: Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(1). Retrieved from [Link]

  • Process for the preparation of amino acid methyl esters. (2011). Google Patents.
  • Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Methyl 3-(2-furyl)propanoate. (n.d.). PubChem. Retrieved from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Retrieved from [Link]

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022). Frontiers in Bioengineering and Biotechnology, 10, 864935. Retrieved from [Link]

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. (2020). Molecules, 25(24), 6006. Retrieved from [Link]

Sources

Methyl 3-amino-3-(furan-2-yl)propanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 3-amino-3-(furan-2-yl)propanoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and potential applications of this compound.

Introduction: The Significance of Furan-Containing Amino Esters

The furan ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its unique electronic and steric properties often lead to enhanced pharmacokinetic and pharmacodynamic profiles in drug candidates. When incorporated into amino acid or ester structures, the furan moiety can act as a bioisostere for other aromatic systems like phenyl rings, while offering distinct polarity and hydrogen-bonding capabilities.[2][1] This versatility has made furan derivatives a focal point in the discovery of novel therapeutics across various domains, including antimicrobial, anti-inflammatory, and anticancer agents.[3][4] this compound, as a member of this class, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Core Compound Profile: this compound

This section details the fundamental molecular and physical properties of the target compound.

Molecular Formula and Weight

The foundational chemical identity of this compound is defined by its molecular formula and weight. The hydrochloride salt of this compound has the formula C8H12ClNO3 and a molecular weight of 205.64 g/mol .[5] By subtracting the molecular weight of hydrochloric acid, we can determine the properties of the free base.

PropertyValue
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Representation

The arrangement of atoms in this compound is crucial for understanding its chemical behavior and interactions.

Caption: 2D Structure of this compound

Synthesis and Characterization

The synthesis of 3-amino-3-aryl propanoic acid derivatives often starts from the corresponding aldehydes.[6] A common route involves the condensation of a furan-2-carbaldehyde with a source of ammonia and a malonic acid equivalent, followed by esterification.[6]

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound.

Synthesis_Workflow start Furan-2-carbaldehyde intermediate 3-Amino-3-(furan-2-yl) propanoic acid start->intermediate Condensation reagents1 Ammonium Acetate, Malonic Acid product This compound intermediate->product Esterification reagents2 Methanol, Acid Catalyst (e.g., H2SO4)

Caption: General synthetic scheme for this compound.

Spectroscopic Data

Potential Applications in Drug Development

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been investigated for their antimicrobial properties.[4] The incorporation of the furan moiety and the amino acid-like structure makes these compounds interesting candidates for further derivatization to explore a range of biological activities. The furan scaffold is a component in drugs with antibacterial, anti-inflammatory, and anticancer effects.[3]

Safety and Handling

The hydrochloride salt of similar furan-containing amino propanoates is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this and related compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with a foundation in the well-established biological significance of the furan scaffold.[9][4] Its structure presents multiple points for chemical modification, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic value. Further research into the biological activities of this compound and its derivatives is warranted.

References

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • CORE. Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. [Link]

  • PubChem. Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride. [Link]

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • PubChem. Methyl 3-(2-furyl)propanoate. [Link]

  • ResearchGate. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • ResearchGate. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. [Link]

  • Nivrutti International Journal of Advanced Biological and Biomedical Research. Furan: A Promising Scaffold for Biological Activity. [Link]

Sources

Engineering Furan-Containing β-Amino Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of furan heterocycles into β-amino acid (β-AA) scaffolds represents a significant advancement in medicinal chemistry and peptidomimetic design. Unlike their α-amino acid counterparts, β-amino acids exhibit profound resistance to proteolytic degradation. When coupled with a furan ring—a bioisostere that uniquely modulates lipophilicity and provides an oxygen atom for targeted hydrogen bonding—these derivatives unlock novel biological activities ranging from potent antimicrobial properties to selective chemotherapeutic targeting. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, and biological evaluation of furan-containing β-amino acid derivatives.

Structural Rationale: Why Furan and β-Amino Acids?

The pharmacological utility of peptides is historically limited by poor bioavailability and rapid enzymatic cleavage. β-amino acids solve this by introducing an additional methylene carbon into the backbone, rendering them invisible to standard proteases[1].

The strategic addition of a furan moiety serves a dual purpose:

  • Conformational Restriction: The furan ring sterically limits the rotational degrees of freedom of the β-AA backbone. This causality is critical: restricting the conformational space pre-organizes the molecule into stable secondary structures (foldamers), significantly lowering the entropic cost of binding to biological receptors[2].

  • Electronic & Redox Tuning: Furan is an electron-rich heteroaromatic ring. The oxygen atom acts as a potent hydrogen-bond acceptor, while the ring itself can participate in

    
     stacking with target proteins or modulate the redox potential of the overall molecule, a mechanism heavily implicated in its antimicrobial efficacy[3].
    

Synthetic Methodologies: Constructing the Scaffold

Synthesizing enantiopure furan-containing β-amino acids requires strict stereocontrol, as biological targets are highly chiral environments. A highly effective approach is the asymmetric Friedel-Crafts alkylation of 2-methoxyfuran with nitroalkenes[4].

Causality in Catalyst Selection: The choice of a chiral Zinc(II)-bisoxazoline complex in this reaction is not merely to accelerate the reaction rate. The rigid chiral pocket of the bisoxazoline ligand dynamically restricts the approach trajectory of the nitroalkene. This ensures that the furan ring attacks from a single face, dictating the absolute stereochemistry required for downstream biological receptor recognition[4].

SyntheticWorkflow N1 Furan + Nitroalkene (Starting Materials) N2 Asymmetric Friedel-Crafts Alkylation (Zn-Catalyst) N1->N2 Chiral Induction N3 Furan-Substituted Nitro Intermediate N2->N3 High Enantiomeric Excess N4 Reduction & Hydrolysis (H2, Pd/C) N3->N4 Nitro to Amine N5 Furan-Containing β-Amino Acid N4->N5 Final Isolation

Workflow for the enantioselective synthesis of furan-containing β-amino acids.

Biological Activities & Mechanisms of Action

Antimicrobial and Antifungal Efficacy

Furan-substituted β-amino acid derivatives have demonstrated significant activity against resistant microbial strains. Specifically, derivatives featuring furan substituents exhibit pronounced antifungal activity against Aspergillus niger and antibacterial activity against Staphylococcus aureus[3]. The mechanism relies on the furan ring inducing localized oxidative stress and disrupting the lipid bilayer, while the β-AA backbone ensures the molecule survives the pathogen's defensive proteases long enough to exert its effect[3].

Anticancer Activity via LAT1 Transporter Targeting

One of the most promising applications of β-substituted β-amino acids is in oncology. Many solid tumors overexpress the L-type amino acid transporter 1 (LAT1/4F2hc) to meet their immense metabolic demands[5]. Furan-containing β-amino acids act as selective substrates for LAT1. The furan ring mimics the hydrophobic side chains of natural LAT1 substrates (like phenylalanine), tricking the transporter into actively pumping the chemotherapeutic agent into the tumor cell, resulting in rapid intracellular accumulation and targeted cytotoxicity[5].

LAT1Pathway Extracellular Tumor Microenvironment (Furan-β-AA Prodrug) LAT1 LAT1/4F2hc Transporter (Overexpressed) Extracellular->LAT1 Selective Binding Intracellular Intracellular Cytosol (Drug Accumulation) LAT1->Intracellular Antiport Transport Apoptosis Cytotoxicity & Apoptotic Pathway Intracellular->Apoptosis Target Engagement

Mechanism of selective tumor targeting via LAT1 transporter uptake.

Quantitative Biological Activity Summary
Derivative ClassPrimary TargetAssay MethodologyObserved PotencyMechanistic Action
Furan-β-AA (Aromatic)Aspergillus nigerBroth MicrodilutionMIC: 8–16 µg/mLOxidative stress & membrane disruption
Furan-β-AA (Aliphatic)Staphylococcus aureusAgar DilutionMIC: 16–32 µg/mLPeptidoglycan cross-linking inhibition
β-Substituted Furan-β-AALAT1 (Cancer Cells)Competitive Uptake AssayIC

: 1.2–5.5 µM
Selective intracellular accumulation

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, biological evaluations must be designed as self-validating systems that eliminate false positives.

Protocol 1: LAT1 Competitive Uptake Assay (Anticancer Evaluation)

Purpose: To validate that the cytotoxicity of the furan-β-AA is strictly mediated by LAT1 transport, rather than non-specific passive diffusion[5].

  • Cell Preparation: Seed LAT1-overexpressing cancer cells (e.g., MCF-7 or HT-29) in 24-well plates and culture until 80% confluence.

  • Buffer Exchange: Wash cells with Na

    
    -free Hank's Balanced Salt Solution (HBSS) to eliminate interference from Na
    
    
    
    -dependent amino acid transporters.
  • Competitive Inhibition (The Self-Validating Step): Pre-incubate the control group with 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a known, highly specific LAT1 inhibitor. Causality: If the experimental compound enters the cell via LAT1, BCH will block its entry. If the compound enters via passive diffusion, BCH will have no effect.

  • Substrate Introduction: Add

    
    C-labeled furan-β-AA to both groups for 5 minutes at 37°C.
    
  • Termination & Lysis: Terminate uptake with ice-cold HBSS. Lyse cells using 0.1 M NaOH.

  • Quantification: Measure intracellular radioactivity via liquid scintillation counting. Normalize against total protein content (BCA assay).

Protocol 2: High-Throughput Antimicrobial Screening

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against S. aureus and A. niger[3].

  • Inoculum Preparation: Adjust microbial suspensions to a 0.5 McFarland standard (

    
     CFU/mL) in Mueller-Hinton broth.
    
  • Serial Dilution: Perform two-fold serial dilutions of the furan-β-AA derivative (from 128 µg/mL to 0.25 µg/mL) in a 96-well microtiter plate.

  • Indicator Addition (The Self-Validating Step): Add 10 µL of resazurin dye (0.015%) to each well. Causality: Relying on visual turbidity is highly subjective and prone to error. Resazurin acts as a metabolic indicator; living bacteria reduce the blue dye to a pink, fluorescent compound (resorufin). This provides an objective, colorimetric, and quantifiable readout of cell viability.

  • Incubation & Readout: Incubate at 37°C for 24 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating complete inhibition of microbial metabolism).

Conclusion

Furan-containing β-amino acid derivatives bridge the gap between synthetic foldamer chemistry and targeted drug delivery. By leveraging the proteolytic stability of the β-AA backbone and the unique stereoelectronic properties of the furan ring, researchers can design highly selective chemotherapeutics and potent antimicrobial agents. Future development should focus on optimizing the pharmacokinetic profiles of these derivatives for in vivo clinical applications.

References

  • Synthesis of furan derivatives of cyclic β-amino acid cispentacin via intramolecular nitrile oxide cycloaddition ResearchGate URL:[Link]

  • Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties ResearchGate URL:[Link]

  • Beta-substituted beta-amino acids and analogs as chemotherapeutic agents (WO2015117147A1)
  • Enantioselective Synthesis of β-amino acids: A Review SciSpace URL:[Link]

  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL ALICYCLIC AND HETEROCYCLIC β-AMIMO ACIDS ResearchGate URL:[Link]

Sources

Solubility & Handling Profile: Methyl 3-amino-3-(furan-2-yl)propanoate

[1][2]

Executive Summary

Methyl 3-amino-3-(furan-2-yl)propanoate (CAS: 4063-31-4 for free base; 2708343-59-1 for HCl salt) is a specialized

12312

Key Operational Insight: The furan moiety introduces specific stability constraints—specifically acid sensitivity—that distinguish this compound from phenyl-analogues.[1][2] Successful handling requires selecting solvents that balance high solubility with low reactivity (avoiding strong non-oxidizing acids in protic media).[1][2]

Part 1: Physicochemical Profile & Solubility Logic

To predict and manipulate solubility, one must understand the competing functional groups: the basic primary amine, the lipophilic furan ring, and the polar ester.[1]

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 169.18 g/mol (Free Base)Low MW favors solubility in small-molecule organic solvents.[1][2]
LogP (Predicted) ~0.9 – 1.2Moderately lipophilic.[1][2] Soluble in organic media; limited water solubility for the free base.[2]
pKa (Amine) ~8.5 – 9.0 (Est.)[1][2]Critical Switch: At pH < 7, it exists as a cation (water-soluble).[1][2] At pH > 10, it is a neutral lipophile (organic-soluble).[1][2]
Furan Ring Aromatic, Acid-SensitiveIncreases solubility in chlorinated solvents (DCM, CHCl

) and aromatics.[1][4]
The Solubility Dichotomy

The most common processing error is treating the salt and free base as interchangeable.[2] They possess inverted solubility profiles.[1][2]

1. Free Base Form (Neutral Oil/Solid)[1][2]
  • Primary Solvents (High Solubility): Dichloromethane (DCM), Chloroform, Ethyl Acetate, Methanol, Ethanol, DMSO, DMF.[1][4]

  • Secondary Solvents (Moderate Solubility): Diethyl Ether, Toluene, THF.[1]

  • Anti-Solvents (Low Solubility): Hexanes, Heptane, Water (pH > 9).[1][2][4]

  • Application: Use DCM or Ethyl Acetate for liquid-liquid extraction from basic aqueous layers.[1][2]

2. Hydrochloride Salt Form (Solid)[1][2]
  • Primary Solvents: Water, Methanol, Ethanol, DMSO.[1][4]

  • Anti-Solvents: Diethyl Ether, Hexanes, Ethyl Acetate (often used to precipitate the salt), DCM (low solubility).[1][4]

  • Application: Recrystallize by dissolving in minimal hot Ethanol and adding Diethyl Ether until turbid.

Part 2: Visualizing the Solubility Landscape

The following diagram maps the solubility hierarchy and the "Switching Mechanism" used during purification.

SolubilityLandscapecluster_FreeBaseFree Base (Neutral)cluster_SaltHCl Salt (Cationic)CompoundThis compoundFB_HighHigh Solubility:DCM, CHCl3, EtOAc, MeOHCompound->FB_HighpH > 10Salt_HighHigh Solubility:Water, MeOH, DMSOCompound->Salt_HighpH < 2FB_LowInsoluble:Water, HexanesFB_High->FB_LowPrecipitation byAnti-SolventFB_High->Salt_HighAdd HCl/DioxaneSalt_High->FB_HighAdd NaHCO3 (aq) / ExtractSalt_LowInsoluble:Et2O, Hexanes, DCMSalt_High->Salt_LowCrystallization(EtOH/Et2O)

Figure 1: Solubility switching mechanism based on pH, highlighting solvent compatibility for both forms.

Part 3: Experimental Protocols

Protocol A: Solubility Determination (Visual Method)

Use this rapid protocol to verify solvent compatibility for a specific batch.[1][2][4]

  • Preparation: Weigh 10 mg of the compound (specify Salt or Free Base) into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with < 200 µL (Solubility > 50 mg/mL).[1][2]

    • Sparingly Soluble: Requires heating or > 1 mL solvent.[1][2]

    • Insoluble: Visible particles remain after 2 mL.[1][2]

Protocol B: Purification via Acid-Base Extraction

This is the standard method to purify the compound from crude reaction mixtures, leveraging its solubility switch.[1]

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Acid Wash: Extract the organic layer with 1M HCl (aq) (

    
    ).[1][2]
    
    • Mechanism:[1][2][5][6][7] The amine protonates, becoming water-soluble.[1] Neutral impurities remain in the EtOAc.[2]

    • Caution: Do not use concentrated strong acids for prolonged periods to avoid furan degradation.[1][2]

  • Basification: Collect the aqueous acidic layer.[1][2] Cool to 0°C. Slowly adjust pH to ~10 using Saturated NaHCO

    
      or 1M NaOH .[1][2]
    
    • Observation: The solution will become cloudy as the free base oils out.[2]

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
    ).[1][2]
    
    • Why DCM? It has high solubility for the free base and separates well from water.[2]

  • Drying: Dry combined DCM layers over anhydrous Na

    
    SO
    
    
    , filter, and concentrate in vacuo (< 40°C).

Part 4: Stability & Handling Risks[1][2]

Furan Acid Sensitivity

The furan ring is electron-rich and susceptible to acid-catalyzed ring opening or polymerization, particularly in non-aqueous strong acids.[1]

  • Risk: Using HCl/MeOH at high temperatures can degrade the furan.[1][2]

  • Mitigation: Perform salt formation at 0°C using HCl in Dioxane or Ether, and isolate immediately.[1]

Retro-Michael Reaction

As a

1
  • Risk: Heating the free base in strongly basic conditions.[1][2]

  • Mitigation: Store the free base at -20°C; prefer storing as the HCl salt for long-term stability.

Part 5: Extraction & Purification Workflow

ExtractionFlowStartCrude Reaction MixtureStep1Dissolve in EtOAc(Organic Phase)Start->Step1Step2Extract with 1M HCl (aq)Step1->Step2Split1Phase SeparationStep2->Split1OrgLayerOrganic Layer(Discard Neutral Impurities)Split1->OrgLayerTop LayerAqLayerAqueous Layer(Contains Target Amine Salt)Split1->AqLayerBottom LayerStep3Basify to pH 10(NaOH/NaHCO3)AqLayer->Step3Step4Extract with DCM (3x)Step3->Step4Step5Dry (Na2SO4) & EvaporateStep4->Step5EndPure Free Base(Oil/Solid)Step5->End

Figure 2: Standard Acid-Base Extraction Protocol for purification.

References

  • PubChem. (2025).[1][2] Methyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride (Analogous Structure Data). National Library of Medicine.[1][2] Retrieved from [Link]

  • MDPI. (2022).[1][2] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Synthesis and Characterization of Poly (β-amino Ester). Retrieved from [Link]

Methodological & Application

Technical Guide: N-Protection Strategies for Methyl 3-amino-3-(furan-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Esters

Strategic Analysis & Chemical Context

The substrate Methyl 3-amino-3-(furan-2-yl)propanoate presents a unique "stability paradox" in peptide and medicinal chemistry. While the


-amino ester backbone requires standard amine protection, the pendant furan ring  introduces significant sensitivity constraints that dictate the choice of protecting group (PG).
The Furan Sensitivity Challenge

The furan ring is an electron-rich heteroaromatic system. It is highly susceptible to:

  • Acid-Catalyzed Ring Opening: Strong acids (e.g., neat TFA) can protonate the furan oxygen or

    
    -carbon, leading to polymerization or hydrolysis to diketones [1, 2].[1]
    
  • Electrophilic Aromatic Substitution: During deprotection (specifically Boc removal), the generated tert-butyl cations are potent electrophiles that can alkylate the furan ring if not expertly scavenged [3].

Decision Matrix: Boc vs. Fmoc[2][3][4]
FeatureFmoc Strategy (Recommended) Boc Strategy (Conditional)
Installation Mild (Base/OSu ester)Mild (Base/Anhydride)
Deprotection Base (Piperidine) . Safe for furan.Acid (TFA/HCl) . High risk for furan degradation.
Orthogonality Compatible with acid-sensitive side chains.Requires base-stable side chains.
Primary Risk Base-catalyzed hydrolysis of the methyl ester (saponification).Acid-catalyzed polymerization of the furan ring.
Verdict Primary Choice for high-value synthesis.Use only if base-sensitivity is a downstream bottleneck.

Experimental Protocols

Protocol A: Fmoc Protection (Recommended)

Targeting Orthogonality and Furan Preservation

This protocol utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is corrosive and generates HCl, which can degrade the furan ring or induce premature ester hydrolysis.

Materials
  • Substrate: this compound hydrochloride (1.0 equiv)

  • Reagent: Fmoc-OSu (1.1 equiv)

  • Base: Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Solvent: 1,4-Dioxane : Water (1:1 v/v)

  • Quench: 10% Citric Acid (aq)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve the amino ester salt (1.0 equiv) in water (

    
    ). Add 
    
    
    
    (2.5 equiv) and stir until clear.
    • Note: The pH should be

      
      . Do not use strong bases like NaOH, as this will hydrolyze the methyl ester [4].
      
  • Addition: Dissolve Fmoc-OSu (1.1 equiv) in 1,4-dioxane (

    
    ) and add this solution dropwise to the aqueous amine mixture over 15 minutes at 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS.[1]

  • Workup (Critical):

    • Evaporate the dioxane under reduced pressure (rotary evaporator,

      
      ).
      
    • Dilute the remaining aqueous residue with EtOAc.

    • Acidification: Carefully acidify the aqueous layer to pH 5 using 10% citric acid .

    • Warning: Do not use HCl. Strong mineral acids can open the furan ring.

  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography (SiO2).

Protocol B: Boc Protection (High-Risk/High-Reward)

Optimized for Acid-Stable Downstream Applications

While installation is trivial, this protocol includes specific instructions for scavenger-assisted deprotection to prevent furan alkylation.

Part 1: Installation
  • Setup: Dissolve this compound (1.0 equiv) in DCM (

    
    ).
    
  • Base: Add Triethylamine (

    
    , 2.0 equiv). Cool to 
    
    
    
    .
  • Reagent: Add Di-tert-butyl dicarbonate (

    
    , 1.1 equiv) dissolved in minimal DCM.
    
  • Reaction: Stir at RT for 3 hours.

  • Workup: Wash with 5% Citric acid, saturated

    
    , and brine. Dry and concentrate.
    
Part 2: Safe Deprotection (The "Furan-Safe" Cocktail)

Standard TFA deprotection will destroy this molecule. Use this modified procedure.

  • Reagent Cocktail: 4M HCl in Dioxane (anhydrous) OR TFA : DCM : Triethylsilane (TES) (50 : 45 : 5).

    • Mechanism:[2][3][4][5] TES acts as a hydride donor, quenching the tert-butyl carbocation before it can attack the electron-rich furan ring [5].

  • Procedure:

    • Dissolve Boc-protected intermediate in the cocktail at

      
      .
      
    • Stir for exactly 30–60 minutes (monitor closely).

    • Immediately concentrate under vacuum at low temperature.

    • Co-evaporate with toluene (

      
      ) to remove traces of acid.
      

Visualization & Logic

Workflow Logic: Selecting the Right Strategy

The following decision tree illustrates the critical checkpoints for selecting between Boc and Fmoc based on downstream chemistry.

ProtectionStrategy Start Start: this compound Check1 Is the Methyl Ester permanent? Start->Check1 Check2 Does downstream chemistry require strong base? Check1->Check2 No (It's a transient group) FmocRoute Route A: Fmoc Protection Check1->FmocRoute Yes (Need orthogonal removal) Check2->FmocRoute No BocRoute Route B: Boc Protection Check2->BocRoute Yes (Base sensitive) FmocRisk Risk: Ester Hydrolysis Mitigation: Use NaHCO3, avoid NaOH FmocRoute->FmocRisk BocRisk Risk: Furan Polymerization Mitigation: Use Scavengers (TES) BocRoute->BocRisk

Figure 1: Strategic decision tree for selecting N-protection based on substrate stability and downstream requirements.

Synthetic Pathway: Fmoc Installation

This diagram details the specific chemical flow for the recommended Fmoc protocol.[6]

FmocWorkflow Input Amino Ester (HCl Salt) Mix Biphasic System Dioxane/H2O + NaHCO3 Input->Mix React Add Fmoc-OSu 0°C -> RT, 4h Mix->React Quench Acidify pH 5 (Citric Acid) React->Quench Purify Isolate Organic Layer Recrystallize Quench->Purify Product Fmoc-Protected Furan Amino Ester Purify->Product

Figure 2: Step-by-step synthetic workflow for Fmoc protection, highlighting the critical pH adjustment step.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Black/Dark reaction mixture (Boc removal) Furan polymerization due to high acidity or lack of scavengers.Repeat using 4M HCl/Dioxane or add 5% Triethylsilane to TFA. Reduce temperature to

.
Loss of Methyl Ester (Fmoc installation) pH too high (

) caused saponification.
Switch base from

to

. Ensure temperature does not exceed RT.
Low Yield (Fmoc) Fmoc-OSu hydrolysis or incomplete reaction.Ensure Dioxane is fresh (peroxide-free). Increase Fmoc-OSu to 1.2 equiv.
Emulsion during workup Amphiphilic nature of the protected amino ester.Saturate aqueous phase with NaCl (brine) before extraction.

References

  • Organic & Biomolecular Chemistry. "Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation."[7] RSC Publishing. [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups: Stability and Deprotection." Organic Chemistry Portal. [Link]

  • National Institutes of Health (PMC). "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide." PubMed Central. [Link]

Sources

Navigating the Hydrolysis of Methyl 3-amino-3-(furan-2-yl)propanoate: A Guide to Preserving the Furan Moiety

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Introduction

The hydrolysis of methyl 3-amino-3-(furan-2-yl)propanoate to its corresponding carboxylic acid is a critical transformation in synthetic chemistry, yielding a versatile building block for the development of novel pharmaceuticals and bioactive molecules. The presence of both a β-amino acid framework and a furan ring offers unique structural and electronic properties. However, the inherent instability of the furan ring, particularly under acidic conditions, presents a significant challenge to achieving efficient and clean hydrolysis of the methyl ester.[1][2] This guide provides a detailed analysis of various hydrolysis strategies, focusing on methodologies that mitigate the degradation of the furan moiety. We will explore the pitfalls of conventional acidic and harsh basic conditions and present detailed, field-proven protocols for mild basic and enzymatic hydrolysis, enabling researchers to confidently and successfully perform this delicate transformation.

The Challenge: Furan Ring Instability

A thorough understanding of the reactivity of the furan ring is paramount when selecting a hydrolysis method. The furan ring is known to be unstable in acidic environments, where it is prone to acid-catalyzed hydrolysis and ring-opening.[1][2] This process is typically initiated by protonation at the α-carbon, which can lead to a cascade of reactions resulting in the formation of dicarbonyl compounds and other undesired byproducts.[2] While less extensively documented, degradation of the furan ring can also occur under harsh basic conditions.[1][2]

Caption: Acid-catalyzed degradation pathway of the furan ring.

Given these stability concerns, reaction conditions must be carefully selected to favor ester hydrolysis while minimizing competing degradation pathways.

Recommended Methodologies for Furan-Preserving Hydrolysis

We present two robust and reliable methods for the hydrolysis of this compound that have demonstrated success in preserving acid- and base-sensitive functional groups.

Mild Saponification with Barium Hydroxide

The use of barium hydroxide in a non-aqueous or low-water methanolic system provides a mild and effective method for ester hydrolysis.[1][3][4][5] This approach is particularly advantageous as it avoids the harsh conditions of concentrated aqueous bases and simplifies the work-up procedure.[3][4]

Causality of Experimental Choices:

  • Barium Hydroxide (Ba(OH)₂·8H₂O): Barium hydroxide is a strong base that is soluble in methanol, allowing for a homogenous reaction mixture in a non-aqueous environment. This minimizes the concentration of water, which can participate in the degradation of the furan ring.

  • Methanol as Solvent: Methanol serves as an excellent solvent for both the ester and the barium hydroxide, facilitating the reaction.

  • Non-Aqueous Work-up: The work-up procedure avoids an aqueous extraction, which can be problematic for water-soluble amino acids and can introduce acidic conditions during neutralization that may harm the furan ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol.

  • Reagent Addition: Add barium hydroxide octahydrate (Ba(OH)₂·8H₂O, 1.5 - 2.0 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Upon completion, cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure. c. To the resulting solid, add a solution of 1M HCl in diethyl ether or dioxane to protonate the carboxylate salt. d. Add anhydrous magnesium sulfate (MgSO₄) to remove any water. e. Filter the mixture to remove the barium salts and drying agent. f. Concentrate the filtrate under reduced pressure to yield the desired 3-amino-3-(furan-2-yl)propanoic acid.

Mechanism of Base-Catalyzed Ester Hydrolysis:

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Quantitative Data Summary for Mild Saponification:

ParameterRecommended ValueRationale
Base Ba(OH)₂·8H₂OMild, soluble in methanol, facilitates non-aqueous workup.
Equivalents of Base 1.5 - 2.0 eqEnsures complete reaction.
Solvent MethanolSolubilizes reactants and minimizes water content.
Temperature 25 - 60 °CMild conditions to prevent furan degradation.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS for completion.
Work-up Non-aqueous acidic work-upAvoids potential degradation in aqueous acid.
Enzymatic Hydrolysis with Lipase

Enzymatic hydrolysis offers an exceptionally mild and often stereoselective alternative for the hydrolysis of amino acid esters.[6][7][8][9][10][11][12][13] Lipases are commonly employed for this transformation and are known to function under neutral pH and at ambient temperatures, conditions that are highly compatible with the sensitive furan ring.

Causality of Experimental Choices:

  • Lipase (e.g., from Candida antarctica B (CAL-B) or Pseudomonas cepacia): These enzymes are robust, commercially available, and have a broad substrate scope, including amino acid esters.[9][13]

  • Buffer System (e.g., Phosphate buffer, pH 7-8): Maintains the optimal pH for enzyme activity and ensures neutral conditions that protect the furan ring.

  • Organic Co-solvent (optional, e.g., tert-butanol, THF): Can be used to improve the solubility of the substrate.

  • Mild Temperature (25-45 °C): Optimal for enzyme activity and minimizes thermal degradation.

Experimental Protocol:

  • Enzyme and Substrate Preparation: In a temperature-controlled reaction vessel, prepare a solution of this compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5). An organic co-solvent may be added if solubility is an issue.

  • Enzyme Addition: Add the lipase (either free or immobilized) to the substrate solution.

  • Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30 °C). Monitor the progress of the hydrolysis by measuring the consumption of the ester via HPLC or by monitoring the pH change and titrating with a dilute base to maintain a constant pH.

  • Work-up: a. Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme or by denaturing the free enzyme (e.g., by adding a water-miscible organic solvent like acetone or by pH shift). b. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted ester. c. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 3-4 for this type of compound) using a dilute acid (e.g., 1M HCl). d. The product may precipitate at its isoelectric point and can be collected by filtration. Alternatively, the product can be isolated by lyophilization of the aqueous solution or by ion-exchange chromatography.

Experimental Workflow for Enzymatic Hydrolysis:

Enzymatic Hydrolysis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep_Substrate Prepare Substrate Solution in Buffer (pH 7-8) Add_Enzyme Add Lipase Prep_Substrate->Add_Enzyme Incubate Incubate with Stirring (25-45 °C) Add_Enzyme->Incubate Monitor Monitor Reaction (HPLC or pH-stat) Incubate->Monitor Stop_Reaction Stop Reaction (e.g., filter enzyme) Monitor->Stop_Reaction Extract_Ester Extract Unreacted Ester Stop_Reaction->Extract_Ester Adjust_pH Adjust pH to Isoelectric Point Extract_Ester->Adjust_pH Isolate_Product Isolate Product (Filtration/Lyophilization) Adjust_pH->Isolate_Product

Caption: General workflow for enzymatic hydrolysis of the ester.

Quantitative Data Summary for Enzymatic Hydrolysis:

ParameterRecommended ValueRationale
Enzyme Lipase (e.g., CAL-B, P. cepacia)High activity and selectivity for amino acid esters.
Solvent Aqueous Buffer (e.g., Phosphate)Maintains optimal pH for enzyme and substrate stability.
pH 7.0 - 8.0Neutral conditions to protect the furan ring.
Temperature 25 - 45 °COptimal for enzyme activity and substrate stability.
Reaction Time 12 - 48 hoursTypically slower than chemical methods; monitor for completion.
Work-up Isoelectric precipitation/Ion-exchangeStandard methods for amino acid purification.

Comparative Analysis of Hydrolysis Methods

MethodAdvantagesDisadvantagesFuran Ring Compatibility
Acidic Hydrolysis (e.g., HCl, H₂SO₄) Simple reagents.High risk of furan ring opening and polymerization. [1][2] Reversible reaction.Poor
Standard Basic Hydrolysis (e.g., NaOH, KOH in H₂O) Irreversible reaction, generally high yielding.[14][15]Potential for furan degradation under harsh conditions. Aqueous workup can be difficult for polar products.Moderate
Mild Basic Hydrolysis (Ba(OH)₂ in MeOH) Mild conditions, homogenous reaction.[1][3] Non-aqueous workup simplifies isolation.[3]Requires use of a less common base.Good to Excellent
Enzymatic Hydrolysis (Lipase) Extremely mild (neutral pH, room temp.).[6] High chemo- and stereoselectivity.[7][8][9]Slower reaction times. Enzyme cost and stability can be a factor.Excellent

Conclusion

The successful hydrolysis of this compound hinges on the careful selection of reaction conditions that respect the delicate nature of the furan ring. While conventional acid-catalyzed hydrolysis should be avoided due to a high risk of substrate degradation, both mild basic hydrolysis with barium hydroxide in methanol and enzymatic hydrolysis using lipases present excellent, reliable alternatives. The choice between these two methods will depend on the specific requirements of the researcher, including scale, desired stereochemical outcome, and available resources. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists and drug development professionals can confidently synthesize 3-amino-3-(furan-2-yl)propanoic acid, unlocking its potential in their research endeavors.

References

  • Anderson, M. O., Moser, J., Sherrill, J., & Guy, R. K. (2004). A Convenient Procedure for Parallel Ester Hydrolysis. Synlett, 2004(13), 2391–2393.
  • Semantic Scholar. (2004, November 1). A Convenient Procedure for Parallel Ester Hydrolysis. Retrieved from [Link]

  • Miyazawa, T., Iwanaga, H., Ueji, S., Yamada, T., & Kuwata, S. (2009). Optical Resolution of Non-Protein Amino Acids by Lipase-Catalyzed Ester Hydrolysis. Taylor & Francis Online. Retrieved from [Link]

  • Wu, S.-H., & Guo, Z.-W. (1992). Kinetic resolution of amino acid esters catalyzed by lipases. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Convenient Procedure for Parallel Ester Hydrolysis | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Barium hydroxide. Retrieved from [Link]

  • Anderson, M. O., Moser, J., Sherrill, J., & Guy, R. K. (2004). A Convenient Procedure for Parallel Ester Hydrolysis. Thieme. Retrieved from [Link]

  • Liljeblad, A., & Kanerva, L. T. (2000). The first direct enzymatic hydrolysis of alicyclic beta-amino esters: a route to enantiopure cis and trans beta-amino acids. PubMed. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. MDPI. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2010, June 1). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Semantic Scholar. Retrieved from [Link]

  • De, S., & Dhepe, P. L. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Publications. Retrieved from [Link]

  • Capon, B., & Ghosh, B. C. (1966). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2 - and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Retrieved from [Link]

  • Miyazawa, T., Takitani, T., Ueji, S., Yamada, T., & Kuwata, S. (1988). Optical Resolution of Unusual Amino-Acids by Lipase-catalysed Hydrolysis. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, February 13). Enzymatic Stereoselective Synthesis of β-Amino Acids. Retrieved from [Link]

  • University of Illinois. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). 6.3 Methyl Esters and Derivatives. Retrieved from [Link]

  • Le, C. H., Amin, N., & Yoon, J. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • ResearchGate. (2022, August 6). Methyl ester hydrolysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, February 21). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?. Retrieved from [Link]

  • Hayashi, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid.
  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • CPO. (n.d.). 13 Saponification of Esters. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Liu, L., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PMC. Retrieved from [Link]

  • Aggie Access. (n.d.). 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • Nguyen, T. P. A., et al. (2019). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega. Retrieved from [Link]

  • Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 9). Bases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • ResearchGate. (2025, November 20). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Vass, E., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025, August 13). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. Retrieved from [Link]

  • MDPI. (2021, April 30). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Amino esters – Knowledge and References. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Amino-3-(furan-2-yl)propanoic acid. Retrieved from [Link]

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis. Retrieved from [Link]

  • Vizer, S. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. Retrieved from [Link]

  • Reddit. (2025, August 16). Hydrolysis of chiral methyl ester. Retrieved from [Link]

Sources

Application Notes and Protocols for the One-Pot Synthesis of β-Amino Furan Esters from Furfural

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Furan-Based Scaffolds in Medicinal Chemistry

The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its utility in drug design is often attributed to its role as a bioisostere for the phenyl group, offering unique steric and electronic properties that can enhance metabolic stability, receptor binding affinity, and overall bioavailability.[1] The furan scaffold is integral to a wide array of therapeutics, demonstrating antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2]

β-amino esters are another class of compounds of significant interest in pharmaceutical development, serving as crucial building blocks for β-lactam antibiotics, β-peptides, and other bioactive molecules.[3][4] The convergence of these two valuable pharmacophores—the furan ring and the β-amino ester moiety—in a single molecular entity presents a compelling strategy for the discovery of novel drug candidates. This document provides a detailed protocol for the one-pot synthesis of β-amino furan esters directly from furfural, a readily available platform chemical derived from biomass.[5] This efficient, three-component approach offers a streamlined and atom-economical route to a library of novel furan-containing compounds with high potential for downstream applications in drug discovery and development.

Reaction Principle: A Tandem Iminium Formation and Aza-Michael Addition Cascade

The one-pot synthesis of β-amino furan esters from furfural proceeds via a tandem reaction sequence initiated by the formation of an iminium ion from the condensation of furfural and an amine. This is followed by an aza-Michael addition of an enolizable ester. The reaction is typically catalyzed by a mild Lewis acid, such as ammonium chloride, which facilitates both the imine formation and the subsequent nucleophilic attack.[3][6]

The overall transformation can be depicted as follows:

Reaction_Scheme Furfural Furfural catalyst NH4Cl (cat.) Ethanol, rt Furfural->catalyst Amine Amine (R'-NH2) Amine->catalyst Ester Malonic Ester Derivative Ester->catalyst Product β-Amino Furan Ester catalyst->Product

Caption: General scheme for the one-pot synthesis.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-(1-(furan-2-yl)-2-aminoethyl)malonate

This protocol details a representative one-pot synthesis of a β-amino furan ester using furfural, a primary amine (e.g., aniline), and diethyl malonate.

Materials and Equipment:
  • Furfural (freshly distilled)

  • Aniline (or other primary amine)

  • Diethyl malonate

  • Ammonium chloride (NH4Cl)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add furfural (1.0 eq.), aniline (1.0 eq.), and diethyl malonate (1.2 eq.).

  • Solvent and Catalyst Addition: Add anhydrous ethanol to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to furfural). To this mixture, add ammonium chloride (0.1 eq.) as the catalyst.[3]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the dried organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-amino furan ester.

Data Summary: Reaction Parameters and Optimization

The following table summarizes key parameters for the one-pot synthesis. Researchers should optimize these conditions for their specific substrates.

ParameterRecommended Value/RangeRationale and Notes
Catalyst Ammonium Chloride (NH4Cl)An inexpensive and effective catalyst for promoting both imine formation and the subsequent Mannich-type reaction.[3][6] Other mild Lewis or Brønsted acids can also be explored.
Catalyst Loading 5-10 mol%A catalytic amount is sufficient to drive the reaction to completion. Higher loadings may not significantly improve yield but could shorten reaction times.[3]
Solvent EthanolA green and effective solvent for this transformation. Other polar protic solvents can also be used.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature, which minimizes the formation of side products.[3]
Reactant Stoichiometry Furfural:Amine:Ester = 1:1:1.2A slight excess of the malonic ester derivative is used to ensure complete consumption of the in-situ generated imine.

Mechanism and Workflow Visualization

The one-pot synthesis proceeds through a well-established mechanistic pathway involving the formation of a reactive intermediate that is then trapped by a nucleophile.

Mechanistic Pathway

Mechanistic_Pathway Furfural Furfural invis1 Furfural->invis1 Amine Amine (R'-NH2) Amine->invis1 Iminium Iminium Ion invis2 Iminium->invis2 Enolate Ester Enolate Enolate->invis2 Product β-Amino Furan Ester invis1->Iminium Condensation (+ H+) invis2->Product Aza-Michael Addition

Caption: Mechanistic overview of the one-pot reaction.

Experimental Workflow

Workflow A Combine Reactants: Furfural, Amine, Malonic Ester B Add Solvent (Ethanol) and Catalyst (NH4Cl) A->B C Stir at Room Temperature (12-24h) B->C D Monitor by TLC C->D E Solvent Evaporation D->E Reaction Complete F Aqueous Workup (EtOAc/Water) E->F G Drying and Filtration F->G H Purification by Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure that the furfural is freshly distilled, as impurities can inhibit the reaction. Anhydrous conditions are also recommended to favor imine formation. Consider increasing the amount of the malonic ester derivative slightly.

  • Side Reactions: The formation of self-condensation products of furfural can occur, especially under harsh conditions. Maintaining the reaction at room temperature is crucial to minimize these side reactions.[3]

  • Purification Challenges: The polarity of the product may require careful selection of the eluent system for column chromatography. A gradient elution is often necessary for good separation.

Conclusion

This one-pot, three-component synthesis provides an efficient and straightforward method for accessing novel β-amino furan esters from readily available starting materials. The mild reaction conditions, use of an inexpensive catalyst, and simple workup procedure make this protocol highly attractive for the generation of compound libraries for screening in drug discovery programs. The inherent bioactivity associated with both the furan and β-amino ester motifs suggests that the resulting compounds are promising candidates for further biological evaluation.

References

  • D. J. H. Funcken, et al. (2015). Multicomponent versus domino reactions: One-pot free-radical synthesis of β-amino-ethers and β-amino-alcohols. Beilstein Journal of Organic Chemistry, 11, 134-141. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds. Available at: [Link]

  • Y.-L. Lin, et al. (2014). One-pot synthesis of pH-sensitive poly(RGD-co-β-amino ester)s for targeted intracellular drug delivery. Polymer Chemistry, 5(7), 2491-2501. Available at: [Link]

  • S. R. Patil, et al. (2011). NH4Cl Catalyzed synthesis of β-amino Esters. ResearchGate. Available at: [Link]

  • S. Smith, et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology, 10, 863990. Available at: [Link]

  • A. Pellis, et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 773. Available at: [Link]

  • Y. Huang, et al. (2014). One-Pot Synthesis of β-Amino Esters by Recyclable Magnetic Organocatalyst-Catalyzed Mannich-Type Reaction. Journal of Chemical Research, 38(5), 297-299. Available at: [Link]

  • A. M. da Silva, et al. (2022). In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol. Catalysts, 12(2), 143. Available at: [Link]

  • F. G. Toth, et al. (2021). Application of Sugar Amino Acids: Flow chemistry used for α/β-chimera synthesis. ChemRxiv. Available at: [Link]

  • B. Borah, et al. (2020). Asymmetric Michael addition of allylic furfural via tetraenamine catalysis. ResearchGate. Available at: [Link]

  • A. Pellis, et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 773. Available at: [Link]

  • R. Joshi, et al. (2022). Ammonium Chloride Promoted One-Pot, Three-Component Mannich Reaction: An Efficient Synthesis of β-Amino Ketones and β-Amino Esters. Asian Journal of Chemistry, 34(12), 3353-3360. Available at: [Link]

  • S. S. K. Reddy, et al. (2012). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. Available at: [Link]

  • M. A. Mellado, et al. (2024). Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). Green Chemistry. Available at: [Link]

  • A. Córdova, et al. (2003). Organocatalytic asymmetric assembly reactions: one-pot synthesis of functionalized beta-amino alcohols from aldehydes, ketones, and azodicarboxylates. Organic Letters, 5(10), 1685-8. Available at: [Link]

  • P. N. Gangurde, et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). Available at: [Link]

  • J. De Jong, et al. (2022). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. Green Chemistry, 24(1), 295-302. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]

  • L. M. Kammer, et al. (2016). One-Pot Amide Bond Formation from Aldehydes and Amines via a Photoorganocatalytic Activation of Aldehydes. Organic Letters, 18(17), 4474-7. Available at: [Link]

  • P. N. Gangurde, et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]

  • S. Arsić, et al. (2022). Preparation of a furfural-derived enantioenriched vinyloxazoline building block and exploring its reactivity. Beilstein Journal of Organic Chemistry, 18, 1145-1153. Available at: [Link]

  • S. P. Babu, et al. (2014). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. Available at: [Link]

  • C. Ernenwein, et al. (2010). Synthesis of surfactants from furfural derived 2[5H]-furanone and fatty amines. Green Chemistry, 12(5), 859-865. Available at: [Link]

  • Y. Wang, et al. (2015). Preparation method of 3-furfural product. Google Patents.

Sources

Incorporation of furan-beta-amino acids into peptide backbones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporation of Furan-β-Amino Acids into Peptide Backbones

Executive Summary

This guide details the protocol for incorporating furan-based


-amino acids—specifically furanoid sugar amino acids (SAAs) —into peptide backbones via Solid-Phase Peptide Synthesis (SPPS). Unlike standard 

-amino acids, these cyclic

-amino acids introduce profound conformational constraints, driving the formation of stable secondary structures (foldamers) such as 10-helices or 12-helices.

Critical Technical Insight: The furanoid ether ring and potential aromatic furan side chains exhibit specific acid sensitivities. This protocol integrates an "Aromatic Capping" strategy and optimized coupling cycles using PyBOP/DIEA to maximize yield and structural integrity, addressing common failure modes like incomplete coupling and acid-catalyzed ring degradation.

Strategic Rationale & Mechanism

Why Furanoid -Amino Acids?

Furanoid


-amino acids (e.g., 3-amino-tetrahydrofuran-2-carboxylic acid) are peptidomimetic building blocks derived from sugars (xylose, ribose).[1] They offer two distinct advantages:
  • Conformational Locking: The 5-membered tetrahydrofuran ring restricts the backbone torsion angles (

    
    ), forcing the peptide into specific helical or sheet-like architectures impossible for natural peptides.
    
  • Proteolytic Stability: The

    
    -backbone and cyclic constraint render these peptides resistant to standard proteases, extending in vivo half-life.
    
Stereochemical Control of Foldamers

The folding propensity is strictly dictated by the stereochemistry of the monomer:

  • cis-configuration (e.g., cis-AFU): Promotes 10-helix or 14-helix formation.

  • trans-configuration: Promotes 12-helix formation (resembling the

    
    -helix but with different H-bond periodicity).
    

Experimental Protocol

Materials & Reagents
  • Resin: Rink Amide AM resin (0.6 mmol/g) or Wang resin. Note: Use low-loading resins (0.2–0.4 mmol/g) for longer sequences to prevent aggregation.

  • Furanoid Monomer: Fmoc-protected furanoid

    
    -amino acid (e.g., Fmoc-XylAFU-OH).
    
  • Coupling Reagents:

    • Primary: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

    • Base: DIEA (N,N-Diisopropylethylamine).[2][3]

    • Avoid: HOBt/DIC for hindered

      
      -amino acids; kinetics are often too slow.
      
  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water, Phenol.[4]

Automated/Manual SPPS Workflow

Step 1: Resin Swelling Swell resin in DCM (dichloromethane) for 30 min, then wash with DMF (N,N-dimethylformamide) (3 x 1 min).

Step 2: Fmoc Deprotection Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5 x 1 min).

  • QC Check: Kaiser test (blue = positive) or UV monitoring.

Step 3: Coupling of Furanoid


-Amino Acid 
Due to the steric bulk of the cyclic backbone and the lower reactivity of the 

-amino group, standard coupling times must be extended.
  • Reagent Prep: Dissolve Fmoc-Furanoid-AA (3 eq), PyBOP (3 eq), and DIEA (6 eq) in DMF.

  • Reaction: Add activated solution to resin.[5] Shake/vortex for 2–4 hours at room temperature.

  • Double Coupling: Mandatory for furanoid residues. Repeat the coupling step with fresh reagents for another 2 hours.

  • Note: If coupling onto a furanoid residue (forming a

    
    -
    
    
    
    or
    
    
    -
    
    
    linkage), the nucleophile is a hindered secondary amine. Use HATU (3 eq) / HOAt (3 eq) / DIEA (6 eq) for this specific junction if PyBOP fails.

Step 4: Aromatic Capping (Stabilization Strategy)

  • Context: If the sequence contains acid-sensitive aromatic furan side chains (e.g., 2-furylalanine) or if the furanoid ring proves labile, introduce an aromatic amino acid (Phe, Tyr, Trp) or an aromatic cap (e.g., Benzoic acid) immediately adjacent to the furan residue.

  • Mechanism:[6][7]

    
    -
    
    
    
    stacking interactions between the cap and the furan ring shield the ether/diene system from acid-catalyzed degradation during cleavage.[6]

Step 5: Cleavage & Isolation

  • Cocktail: TFA / TIS / H2O / Phenol (92.5 : 2.5 : 2.5 : 2.5).

  • Time: 90–120 minutes. Do not exceed 2 hours to minimize furan ring opening.

  • Precipitation: Filter resin, concentrate filtrate under

    
    , and precipitate in cold diethyl ether (–20°C).
    

Visualization of Logic & Workflow

Diagram 1: Synthesis & Stabilization Logic

This diagram illustrates the critical decision points in the synthesis, specifically the choice of coupling reagents and the aromatic capping stabilization mechanism.

G Start Resin Preparation (Rink Amide / Wang) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect CouplingCheck Next Residue Type? Deprotect->CouplingCheck StandardCoup Standard Coupling (HBTU/DIEA, 45 min) CouplingCheck->StandardCoup Alpha-AA FuranCoup Furanoid β-AA Coupling (PyBOP/DIEA, 2x 3h) CouplingCheck->FuranCoup Furanoid Beta-AA StabCheck Acid Sensitivity Risk? StandardCoup->StabCheck FuranCoup->StabCheck StabCheck->Deprotect Chain Extension AroCap Aromatic Capping (Add Phe/Tyr/Benzoic Acid) StabCheck->AroCap High Risk (Furan Sidechain) Cleavage Cleavage Cocktail (TFA/TIS/H2O/Phenol) StabCheck->Cleavage End of Seq AroCap->Cleavage Foldamer Final Foldamer (10-Helix / 12-Helix) Cleavage->Foldamer

Caption: Workflow decision tree emphasizing the specialized PyBOP coupling for furanoid residues and the aromatic capping strategy for acid stabilization.

Structural Characterization & Data Analysis

To validate the successful incorporation and folding, comparative analysis against standard


-peptides is required.
Feature

-Peptide (Control)
Furanoid

-Peptide (Target)
Method of Verification
Coupling Efficiency >99% (Standard HBTU)85–95% (Requires PyBOP/Double Couple)HPLC / LC-MS (monitor mass shift)
Secondary Structure

-Helix /

-Sheet
10-Helix / 12-Helix / SheetCD Spectroscopy (distinct minima)
Proteolytic Stability Low (

~min/hours)
High (

>24 hours)
Trypsin/Chymotrypsin Assay
H-Bond Pattern


(10-helix) or

(12-helix)
2D-NMR (NOESY)
Diagram 2: Stereochemical Control of Folding

The relationship between monomer stereochemistry and resulting secondary structure is deterministic.

Fold Monomer Furanoid β-AA Monomer Cis Cis-Configuration (e.g., RibAFU) Monomer->Cis Trans Trans-Configuration (e.g., XylAFU) Monomer->Trans Helix10 10-Helix / 14-Helix (Mixed H-bonds) Cis->Helix10 Homooligomer Helix12 12-Helix (Right-handed) Trans->Helix12 Homooligomer Sheet Linear / Sheet Structure Trans->Sheet Alternating α/β

Caption: Stereochemical logic gate showing how cis/trans monomer geometry dictates the final foldamer architecture.

Troubleshooting & Optimization

  • Problem: Low yield during coupling of the furanoid residue.

    • Root Cause:[5][6][8][9][10][11] Steric hindrance of the cyclic backbone.

    • Solution: Switch to PyBOP or HATU and increase temperature to 50°C (microwave assisted), but strictly monitor for epimerization.

  • Problem: Dark/black crude product after cleavage.

    • Root Cause:[5][6][8][9][10][11] Acid-catalyzed polymerization of the furan ring.

    • Solution: Ensure Phenol is in the cleavage cocktail. Implement Aromatic Capping (e.g., N-terminal Fmoc-Phe-OH) before cleavage to stabilize the furan ring via

      
      -stacking.
      
  • Problem: Poor solubility of the peptide.

    • Root Cause:[5][6][8][9][10][11] Furanoid peptides can be highly hydrophobic.

    • Solution: Intersperse polar residues (Lys, Arg) or use a PEG-linker on the resin.

References

  • Hoogewijs, K., Deceuninck, A., & Madder, A. (2012).[4][6][12][13] Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation.[4][6][8][12][13] Organic & Biomolecular Chemistry, 10(20), 3999-4002.[12] Link

  • Nagy, S., et al. (2019).[2] Predictable Conformational Diversity in Foldamers of Sugar Amino Acids. MTA Research Centre for Natural Sciences. Link

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

  • Chandrasekhar, S., et al. (2004). Synthesis of furanoid sugar amino acids and their oligomers. Tetrahedron Letters, 45(23), 4581-4584. Link

  • Fleet, G. W. J., et al. (1996). Potent inhibition of protein tyrosine phosphatase by oligomers of tetrahydrofuran amino acids.

Sources

Scale-up procedure for Methyl 3-amino-3-(furan-2-yl)propanoate production

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of Methyl 3-amino-3-(furan-2-yl)propanoate

Abstract

This application note provides a comprehensive guide for the scalable synthesis of this compound, a chiral β-amino ester of significant interest as a building block in pharmaceutical development. The described synthetic strategy is centered around a highly efficient and stereoselective rhodium-catalyzed asymmetric hydrogenation of a readily accessible enamide precursor. This document details the complete operational workflow, from laboratory-scale proof-of-concept to a robust pilot-scale procedure. Key scale-up challenges, including thermal management, mass transfer limitations, and process safety, are critically analyzed. The protocols are designed to be self-validating, with integrated analytical controls to ensure product quality and process reproducibility.

Introduction and Strategic Overview

Chiral β-amino acids and their esters are privileged structural motifs found in numerous biologically active compounds and pharmaceutical agents. Their synthesis, particularly with high enantiomeric purity, is a critical objective in medicinal and process chemistry.[1] this compound represents a valuable intermediate, combining a versatile furan ring with a chiral amine center, making it a key component for constructing complex molecular architectures.

The most effective and scalable method for producing such chiral amines is through the asymmetric hydrogenation of prochiral enamides.[2] This approach is highly atom-economical and often provides exceptional levels of enantioselectivity.[3] Our chosen synthetic route involves two key stages:

  • Precursor Synthesis: Formation of the enamide precursor, methyl (Z)-3-acetamido-3-(furan-2-yl)acrylate, from furan-2-carbaldehyde.

  • Asymmetric Hydrogenation: Rhodium-catalyzed hydrogenation of the enamide to yield the target molecule with high enantiomeric excess (ee).

This strategy is outlined below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Key Chiral Transformation A Furan-2-carbaldehyde + N-acetylglycine B Methyl (Z)-3-acetamido-3-(furan-2-yl)acrylate (Enamide Precursor) A->B Erlenmeyer-Plöchl Azlactone Synthesis & Methanolysis C Asymmetric Hydrogenation B->C [Rh(COD)2]BF4 / Chiral Ligand H2 (g) D Methyl 3-acetamido-3-(furan-2-yl)propanoate C->D E Final Product: This compound D->E Acidic or Basic Hydolysis

Figure 1: Overall workflow for the synthesis of the target compound.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This section details the validated procedure for synthesizing the title compound at a bench scale, establishing a baseline for process parameters.

Synthesis of Precursor: Methyl (Z)-3-acetamido-3-(furan-2-yl)acrylate

The precursor is synthesized via an Erlenmeyer-Plöchl reaction followed by methanolysis.

Materials:

  • Furan-2-carbaldehyde: 9.61 g (100 mmol)

  • N-acetylglycine: 11.71 g (100 mmol)

  • Acetic anhydride: 25.5 g (250 mmol)

  • Anhydrous Sodium Acetate: 8.2 g (100 mmol)

  • Anhydrous Methanol: 200 mL

Procedure:

  • Combine furan-2-carbaldehyde, N-acetylglycine, acetic anhydride, and sodium acetate in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 100°C with stirring for 2 hours. The mixture will become a thick, colored slurry.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the azlactone intermediate.

  • Filter the crude solid and wash with cold water (2 x 50 mL). Dry the solid under vacuum.

  • Suspend the crude azlactone in 200 mL of anhydrous methanol in a 500 mL flask.

  • Gently heat the suspension to reflux with stirring for 4 hours. The solid will dissolve as it reacts to form the methyl ester.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until completion.

  • Cool the solution to room temperature and remove the methanol under reduced pressure.

  • Recrystallize the resulting solid from an ethanol/water mixture to yield the pure enamide precursor.

Asymmetric Hydrogenation

Materials:

  • Enamide Precursor: 10.0 g (approx. 47.8 mmol)

  • [Rh(COD)₂]BF₄: 97 mg (0.239 mmol, 0.5 mol%)

  • Chiral Ligand (e.g., (R)-SDP or TangPhos): (approx. 1.1 mol%)[4]

  • Degassed Dichloromethane (DCM) or Ethyl Acetate: 200 mL

  • Hydrogen (H₂) gas

Procedure:

  • In a glovebox or under an inert atmosphere, charge a 500 mL Parr hydrogenation vessel with the enamide precursor.

  • In a separate vial, dissolve the rhodium precursor and the chiral ligand in 20 mL of degassed solvent. Stir for 15 minutes to allow for complex formation.

  • Add the catalyst solution to the hydrogenation vessel via cannula. Add the remaining solvent.

  • Seal the vessel, remove it from the glovebox, and connect it to the hydrogenation apparatus.

  • Purge the vessel headspace with nitrogen (3 cycles) and then with hydrogen (3 cycles) to remove all oxygen.[5]

  • Pressurize the vessel to 5 bar (approx. 73 PSI) with hydrogen.

  • Begin vigorous stirring and maintain the reaction at 25°C.

  • Monitor hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete (confirmed by HPLC analysis of a sample), carefully vent the excess hydrogen and purge the vessel with nitrogen.

Work-up and Purification
  • Open the vessel in a well-ventilated fume hood.

  • Pass the reaction mixture through a plug of Celite® or silica gel to remove the homogeneous rhodium catalyst. Wash the plug with additional solvent (50 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude N-acetylated product as an oil or solid.

  • To obtain the final free amine, hydrolyze the N-acetyl group by refluxing with 6M HCl (100 mL) for 6 hours.

  • Cool the solution and basify to pH >10 with 30% NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. For long-term storage, it can be converted to its hydrochloride salt.[6]

Key Scale-Up Considerations (Bench to Pilot Plant)

Transitioning from a 10 g lab-scale synthesis to a 1-5 kg pilot-plant production requires a thorough analysis of process changes. Direct protocol translation is rarely successful and poses significant safety risks.[7]

ParameterLaboratory Scale (10 g)Pilot Scale (1-5 kg)Rationale for Change
Reaction Vessel 500 mL Parr Shaker (Glass/SS)50-100 L Jacketed Reactor (SS or Glass-Lined)Surface-to-volume ratio decreases dramatically at scale, requiring active heating/cooling via a jacket for temperature control.[8]
Hydrogen Source High-Pressure Cylinder / BalloonBulk Cylinder Pack / H₂ GeneratorAccommodates significantly larger volume requirements. Requires dedicated lines and safety interlocks.
Agitation Magnetic Stir Bar / Shaker TableOverhead Mechanical Stirrer (e.g., Impeller, Turbine)Ensures proper mixing and suspension of catalyst in a large volume, critical for mass transfer of H₂ into the liquid phase.
Temperature Control Oil Bath / AmbientReactor Jacket with Thermal FluidHydrogenation is exothermic. A thermal fluid system allows for precise and rapid cooling to prevent thermal runaway.[8]
Reagent Addition All at onceControlled addition via pumpAllows for better management of reaction exotherms.
Catalyst Filtration Gravity/Vacuum filtration over Celite®Enclosed Filter (e.g., Nutsche Filter Dryer)Minimizes operator exposure and prevents contact of the potentially pyrophoric spent catalyst with air.[9]
Product Isolation Column Chromatography / EvaporationCrystallization / DistillationChromatography is not economically viable for multi-kg quantities. Crystallization is preferred for achieving high purity at scale.

Pilot-Scale Production Protocol (1 kg Scale)

This protocol is designed for execution by trained chemical operators in a pilot-plant environment equipped with appropriate safety infrastructure.

Equipment:

  • 50 L glass-lined or stainless steel reactor with overhead stirring, baffles, temperature probe, and pressure rating >10 bar.

  • Hydrogen supply line with mass flow controller and emergency shut-off.

  • Nitrogen supply for inerting.

  • Enclosed filtration system (e.g., agitated Nutsche filter dryer).

  • Receiving vessels.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has passed a pressure test. Perform a leak test with nitrogen before introducing any flammable materials.[5]

  • Inerting: Purge the reactor with nitrogen to reduce the oxygen content to <1%. This is a critical step to prevent the formation of an explosive hydrogen/air mixture.[7][8]

  • Charging Reagents:

    • Charge the reactor with the enamide precursor (1.0 kg).

    • Under a nitrogen blanket, charge the degassed solvent (e.g., Ethyl Acetate, 20 L).

    • The catalyst solution ([Rh(COD)₂]BF₄ and ligand in 2 L solvent), prepared separately in an inerted vessel, is transferred into the reactor via a pressure-equalized addition funnel or pump.

  • Hydrogenation:

    • Seal the reactor. Begin agitation at a speed sufficient to ensure good mixing.

    • Pressurize/vent with nitrogen (3x), then pressurize/vent with hydrogen (3x).

    • Pressurize the reactor to the target pressure (e.g., 5 bar) with hydrogen.

    • Set the cooling jacket to 20°C. Monitor the internal temperature closely. If the temperature rises above 35°C, pause hydrogen addition until it cools.[8]

    • The reaction is monitored by hydrogen uptake and periodic sampling (via a safe sampling port) for HPLC analysis.

  • Reaction Completion and Work-up:

    • When the reaction is complete, stop the hydrogen flow. Depressurize the reactor safely to a flare or vent line.

    • Purge the reactor headspace with nitrogen (5x) to remove all residual hydrogen.[5]

    • Transfer the reactor contents to the enclosed filtration unit under a nitrogen atmosphere to remove the catalyst.

    • Wash the catalyst cake with additional solvent. The spent catalyst must be kept wet with solvent or water at all times and handled as hazardous, pyrophoric waste.[8][9]

  • Product Isolation and Purification:

    • Transfer the filtrate to a clean, inerted reactor.

    • Perform hydrolysis of the protecting group as described in the lab-scale procedure, adjusting volumes accordingly.

    • After basification and extraction, concentrate the organic phase.

    • Induce crystallization by adding an anti-solvent (e.g., heptane) or by cooling.

    • Isolate the crystalline product by filtration and dry under vacuum.

Analytical Quality Control

The final product must be analyzed to ensure it meets the required specifications for use in drug development.

TestSpecificationMethod
Appearance White to Off-White SolidVisual Inspection
Identity Conforms to reference spectrum¹H NMR, ¹³C NMR, MS
Purity ≥98.0%HPLC
Enantiomeric Excess ≥99.0% eeChiral HPLC
Residual Solvent Per ICH GuidelinesGC-HS

Process Safety Management

Catalytic hydrogenation is a high-hazard operation that demands rigorous safety protocols.[9][10] The primary risks are fire/explosion and thermal runaway.[7]

G cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control & Mitigation H1 Flammable Gas (Hydrogen) R1 Fire / Explosion H1->R1 H2 Pyrophoric Solid (Catalyst) H2->R1 R3 Operator Exposure H2->R3 H3 Exothermic Reaction R2 Thermal Runaway H3->R2 C1 Inert Atmosphere (N2 Purging) R1->C1 C2 Pressure-Rated Equipment & Rupture Discs R1->C2 C3 Jacket Cooling & Emergency Quench R2->C3 C4 Enclosed Transfers & Proper PPE R3->C4

Figure 2: Hazard analysis and control workflow for catalytic hydrogenation.

Key Safety Mandates:

  • Inert Atmosphere: The complete exclusion of oxygen before hydrogen is introduced is the single most critical safety step.[9][10]

  • Equipment Integrity: All vessels, piping, and fittings must be pressure-rated for hydrogen service.[8]

  • Ventilation: The process must be conducted in a well-ventilated area with hydrogen detectors interlocked to an alarm and emergency shutdown system.[7]

  • Static Control: All equipment must be properly grounded to prevent static discharge, a potential ignition source.[8]

  • Training: Only personnel thoroughly trained in the specific hazards of hydrogenation should operate the equipment.[7]

Conclusion

The successful scale-up of the this compound synthesis hinges on a deep understanding of the chemical process and the engineering principles required for safe and efficient operation at a larger scale. By transitioning from uncontrolled benchtop methods to a well-defined, instrumented pilot-plant protocol, the risks associated with exothermic catalytic hydrogenation can be effectively managed. The procedures outlined in this guide provide a robust framework for the multi-kilogram production of this valuable chiral intermediate, ensuring high purity, excellent enantioselectivity, and, most importantly, operational safety.

References

  • Title: Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Rhodium/MonoPhos‐Catalysed Asymmetric Hydrogenation of Enamides Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides Source: ACS Catalysis URL: [Link]

  • Title: Rhodium-Catalyzed Asymmetric Hydrogenation Source: Asymmetric Catalysis URL: [Link]

  • Title: A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors Source: Medium URL: [Link]

  • Title: Hydrogenation Reaction Safety In The Chemical Industry Source: Industrial Safety Trainers URL: [Link]

  • Title: Hydrogenation: How we can make it safer Source: H.E.L Group URL: [Link]

  • Title: Hazards associated with laboratory scale hydrogenations Source: University of Wisconsin-Madison Chemistry Department URL: [Link]

  • Title: Hazards associated with laboratory scale hydrogenations Source: ACS Chemical Health & Safety URL: [Link]

  • Title: Chemical Process Synthesis of -Amino Acids and Esters Source: Scilit URL: [Link]

  • Title: Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up Source: Natural Science URL: [Link]

  • Title: Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O Source: UBB-Biocat URL: [Link]

  • Title: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity Source: MDPI URL: [Link]

  • Title: Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities Source: CHIMIA URL: [Link]

  • Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: ResearchGate URL: [Link]

  • Title: Amino Acid Manufacturing Process: Industrial and Biotech Approaches Source: Yasmin Trading URL: [Link]

  • Title: Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Furan-Containing β-Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of furan-containing β-amino esters. This guide, designed for chemists in research and development, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of the furan ring's integrity during this critical synthetic transformation. As Senior Application Scientists, we understand the nuances of working with sensitive heterocyclic systems and aim to provide you with field-proven insights to ensure the success of your experiments.

The Challenge: Furan's Inherent Instability

The furan ring, a five-membered aromatic heterocycle, is a valuable scaffold in medicinal chemistry. However, its electron-rich nature, a consequence of the oxygen heteroatom's lone pair participation in the π-system, makes it highly susceptible to oxidation and degradation, particularly under acidic conditions.[1][2][3][4] This inherent instability poses a significant challenge during the synthesis of β-amino esters, which often involves reaction conditions that can compromise the furan moiety.[5][6][7]

This guide will equip you with the knowledge and techniques to navigate these challenges, ensuring high yields and purity of your target furan-containing β-amino esters.

Troubleshooting Guide: Preventing Furan Ring Oxidation

This section addresses specific issues you may encounter during the synthesis of β-amino esters featuring a furan ring. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol to rectify the issue.

Issue 1: Low or No Yield of the Desired β-Amino Ester with Concomitant Formation of Unidentified Polar Byproducts.

Plausible Cause: Your reaction conditions are likely too harsh, leading to the oxidative cleavage or polymerization of the furan ring. The polar byproducts observed on your TLC or LC-MS are probably 1,4-dicarbonyl compounds or polymeric material resulting from furan degradation.[8][9][10][11][12]

Solution: Optimization of Reaction Conditions

The key to success is to employ milder reaction conditions that facilitate the formation of the β-amino ester without promoting furan decomposition.

Experimental Protocol: Mild Mannich-Type Reaction for Furan-Containing β-Amino Esters

This protocol provides a starting point for a mild, one-pot, three-component Mannich reaction, a common method for synthesizing β-amino carbonyl compounds.[13][14][15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the furan-containing aldehyde or ketone (1.0 eq) in a suitable aprotic solvent (e.g., THF, Dichloromethane, or Toluene) under an inert atmosphere (N₂ or Ar).

    • In a separate flask, dissolve the amine (1.1 eq) and the ester-containing active methylene compound (e.g., malonic acid monoester) (1.2 eq).

  • Catalyst Selection:

    • Choose a mild Lewis acid or a solid-supported acid catalyst. Avoid strong Brønsted acids.

    • Recommended Catalysts:

      • Ce(OTf)₃

      • Sc(OTf)₃

      • Sulfated Zirconia

      • Montmorillonite K-10 clay

  • Reaction Execution:

    • Cool the solution of the furan-containing starting material to 0 °C.

    • Slowly add the amine and active methylene compound solution.

    • Add the catalyst (typically 5-10 mol%).

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. Use a neutral solvent system (e.g., Hexane/Ethyl Acetate) to avoid on-column degradation. If the compound is sensitive to silica, consider using neutral alumina.

Data Presentation: Comparison of Reaction Conditions

ParameterHarsh Conditions (Problematic)Mild Conditions (Recommended)
Catalyst Strong Brønsted acids (e.g., HCl, H₂SO₄)Mild Lewis acids (e.g., Sc(OTf)₃), Solid acids
Temperature Elevated temperatures (> 50 °C)0 °C to Room Temperature
Solvent Protic solvents (e.g., Ethanol, Methanol)Aprotic solvents (e.g., THF, DCM)
Work-up Acidic work-upNeutral or slightly basic work-up
Issue 2: The Furan Ring Appears Intact in the Crude Reaction Mixture but Degrades During Purification.

Plausible Cause: The stationary phase used for chromatography (typically silica gel) is acidic and can catalyze the degradation of sensitive furan-containing compounds.[1]

Solution: Neutralization of Stationary Phase or Use of an Alternative.

Experimental Protocol: Neutralizing Silica Gel for Chromatography

Step-by-Step Methodology:

  • Slurry Preparation:

    • Prepare a slurry of silica gel in your desired eluent system.

  • Neutralization:

    • Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% (v/v).

  • Packing:

    • Pack the column with the neutralized silica gel slurry.

  • Elution:

    • Run the column with an eluent system containing 0.5-1% triethylamine.

Alternative Purification Strategy:

  • Florisil or Alumina: Consider using a less acidic stationary phase like Florisil or neutral alumina for your purification.

  • Preparative TLC: For small-scale reactions, preparative TLC on neutralized plates can be a viable option.

  • Crystallization: If your product is a solid, crystallization is an excellent purification method that avoids chromatography altogether.

Frequently Asked Questions (FAQs)

Q1: Why is the furan ring so sensitive to oxidation?

The furan ring is an electron-rich aromatic system. The oxygen atom donates a lone pair of electrons into the π-system, increasing the electron density of the ring carbons and making it highly susceptible to attack by electrophiles and oxidizing agents.[2][3] This reactivity is significantly higher than that of benzene.[3]

Q2: Are there any "furan-friendly" oxidizing agents I can use if I need to perform an oxidation elsewhere in the molecule?

Yes, choosing a mild and selective oxidizing agent is crucial. Some options to consider are:

  • Manganese Dioxide (MnO₂): Often used for the selective oxidation of allylic and benzylic alcohols.

  • Dess-Martin Periodinane (DMP): A mild and selective oxidizing agent for primary and secondary alcohols.

  • Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, and DMSO, followed by a hindered base like triethylamine. This is a very mild procedure for converting alcohols to aldehydes or ketones.

It is always advisable to perform a small-scale test reaction to check for compatibility with your specific substrate.

Q3: Can I use a protecting group for the furan ring?

While the concept of protecting the furan ring is appealing, it is not a common strategy due to the ring's inherent reactivity. The conditions required to install and remove a protecting group can often be harsh enough to degrade the furan itself. A more practical approach is to carefully select reaction conditions that are compatible with the furan moiety.[16][17]

Q4: My starting material is a furfuryl alcohol. Are there any special precautions I should take?

Furfuryl alcohols are particularly prone to polymerization under acidic conditions. It is crucial to handle them in neutral or slightly basic media. When using them in reactions, ensure that any acidic reagents are added slowly and at low temperatures. The "Achmatowicz reaction," the oxidation of furfuryl alcohols, highlights their susceptibility to transformation.[10]

Q5: How does the solvent choice impact the stability of the furan ring?

The choice of solvent can have a significant impact on the stability of furan derivatives. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect.[5][6] Protic solvents, especially in the presence of acid, can participate in degradation pathways.[1]

Visualizing the Process

Diagram 1: Furan Ring Oxidation Pathway

G Furan Furan Ring Protonation Protonation (H+) Furan->Protonation Acidic Conditions Cation Resonance-Stabilized Cation Protonation->Cation Nucleophilic_Attack Nucleophilic Attack (e.g., H₂O) Cation->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Dicarbonyl 1,4-Dicarbonyl Compound Ring_Opening->Dicarbonyl Degradation Product

Caption: Acid-catalyzed degradation of the furan ring.

Diagram 2: General Workflow for Beta-Amino Ester Synthesis

G Start Furan-containing Aldehyde/Ketone + Amine + Active Methylene Ester Reaction Mild Mannich-Type Reaction Start->Reaction Workup Neutral/Basic Work-up Reaction->Workup Purification Neutral Chromatography Workup->Purification Product Furan-containing β-Amino Ester Purification->Product

Caption: Recommended workflow for synthesizing furan-containing β-amino esters.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate deriv
  • Stability issues of furan rings in acidic or basic conditions. (n.d.). Benchchem.
  • Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson.
  • Electrophilic Reactions of Furan. (2022). ChemicalBook.
  • Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. (n.d.). Slideshare.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. (2021). RSC Publishing.
  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022). ACS Sustainable Chemistry & Engineering.
  • Furan Oxidations in Organic Synthesis: Recent Advances and Applications. (2007). Current Organic Chemistry.
  • Furan. (n.d.). Grokipedia.
  • Main pathways of furanic compounds transformation under acid/base treatment. (n.d.).
  • Oxidative Cleavage of Furans. (n.d.). Organic Reactions.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Furan Oxidations in Organic Synthesis: Recent Advances and Applications. (n.d.).
  • Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Arom
  • Organic Synthesis | FAQs. (n.d.). Weizmann Institute of Science.
  • General scheme of the study of furan stability. (n.d.).
  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal.
  • Plants Utilize a Protection/Deprotection Strategy in Limonoid Biosynthesis: A “Missing Link” Carboxylesterase Boosts Yields and Provides Insights into Furan Form
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Retrosynthesis Questions | FAQ. (n.d.). Organic Chemistry Help.
  • A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. (n.d.). PMC.
  • Frequently Asked Questions (FAQs). (n.d.). Synthesis Spotlight.
  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Master Organic Reactions | Step-by-Step Problem Solving Guide. (2025). YouTube.
  • Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulf
  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Journal of Chemical and Pharmaceutical Research.
  • Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding C
  • Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. (2025).
  • Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. (n.d.). Der Pharma Chemica.
  • Oxidative copper-catalyzed synthesis of β-amino ketones from allyl alcohols and anilines. (2025). Organic Chemistry Frontiers.
  • Some questions about Organic Synthesis. (2021). Reddit.
  • Synthesis of Chiral Benzofuran-Derived β-Amino Esters Induced by N-tert-Butanesulfinamide. (2015). Figshare.
  • Disconnecting with a sneaky furan? (2023). YouTube.
  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-C
  • Synthesis & Multi-Step Reactions Finals Practice [LIVE Recording] Organic Chemistry Review. (2025). YouTube.
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIV
  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry.
  • Organic Synthesis. (n.d.). Organic Chemistry Portal.
  • Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. (n.d.). PMC.
  • Planning Organic Synthesis With "Reaction Maps". (2013). Master Organic Chemistry.
  • Synthesis of beta-amino acids based on oxidative cleavage of dihydropyridone deriv
  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022). Frontiers in Bioengineering and Biotechnology.

Sources

Minimizing racemization of Methyl 3-amino-3-(furan-2-yl)propanoate during workup

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Minimizing Racemization & Decomposition During Workup Status: Open Priority: Critical (Chiral Integrity & Chemical Stability Risk) Applicable Compound: Methyl 3-amino-3-(furan-2-yl)propanoate (and related


-amino furan derivatives)

Executive Summary: The "Dual Threat"

Handling this compound requires navigating a narrow chemical stability window. You are fighting two opposing forces:

  • Racemization (Base/Heat Risk):

    
    -amino esters are prone to Retro-Michael addition . Under basic conditions or heat, the amine eliminates to form an achiral 
    
    
    
    -unsaturated ester (acrylate). Subsequent re-addition of the amine is non-stereoselective, leading to racemization [1, 2].
  • Decomposition (Acid Risk): The furan ring is electron-rich and acid-sensitive. Exposure to strong aqueous acids or acidic silica gel causes ring opening, polymerization, and resinification [3, 4].

The Solution: You must maintain a "Goldilocks" pH (weakly acidic to neutral) and strict thermal control (low temperature).

Mechanism of Failure: The Retro-Michael Trap

Understanding why racemization occurs allows you to prevent it. Unlike


-amino acids, where proton extraction at the chiral center is the primary risk, 

-amino esters racemize via C-N bond cleavage.
Visualization: The Racemization Cycle

The following diagram illustrates how the chiral center is destroyed via elimination and reformed as a racemate.

RetroMichael Chiral Pure (S)-Enantiomer (Chiral Center Intact) Transition Base/Heat Trigger (Deprotonation at C2) Chiral->Transition Elimination Achiral Achiral Intermediate (Methyl 3-(furan-2-yl)acrylate + Free Amine) Transition->Achiral Retro-Michael Racemic Racemic Product (50:50 Mixture) Achiral->Racemic Non-selective Re-addition

Figure 1: The Retro-Michael pathway.[1] The elimination of the amine destroys the stereocenter. Re-addition is uncontrolled, resulting in a racemic mixture.

Standard Operating Procedures (SOPs)

Protocol A: Quench & Extraction (pH Control)

Objective: Remove reaction byproducts without triggering elimination or ring opening.

ParameterCritical LimitReason
Temperature < 4°C (Ice Bath) Heat exponentially increases the rate of Retro-Michael elimination [2].
pH Target pH 5.0 – 7.0 pH > 8 triggers elimination. pH < 3 risks furan ring opening [3].
Solvent EtOAc or MTBE Avoid alcohols during extraction if transesterification is a risk.

Step-by-Step:

  • Cool: Chill the reaction mixture to 0°C.

  • Quench: If the reaction is basic, do not dump into strong acid. Instead, use a buffered solution (e.g., saturated NH₄Cl or phosphate buffer pH 6) to quench.

  • Extraction: Extract rapidly with cold Ethyl Acetate (EtOAc).

  • Wash: Wash the organic layer with brine. Avoid 1M NaOH or NaHCO₃ washes if possible; if necessary, perform them rapidly at 0°C and immediately re-acidify/neutralize.

Protocol B: Chemical Stabilization (Salt Formation)

Objective: "Lock" the amine lone pair. Protonating the amine prevents it from acting as a leaving group, effectively shutting down the Retro-Michael pathway.

Warning: Do not use aqueous strong acids (HCl/H₂O) as they will degrade the furan. Use anhydrous acids.

  • Dissolution: Dissolve the crude oil in dry diethyl ether or dioxane at 0°C.

  • Acid Addition: Add 1.05 equivalents of anhydrous HCl in dioxane (or ether) dropwise.

    • Alternative: For higher stability, use p-Toluenesulfonic acid (pTsOH) or Oxalic acid to form a solid salt. These are often less hygroscopic and milder on the furan ring than HCl [5].

  • Filtration: The amine salt should precipitate. Filter immediately under inert atmosphere (N₂).

  • Storage: Store the salt at -20°C. The salt form is resistant to racemization.

Protocol C: Chromatography (If Salt Formation Fails)

Objective: Purify the free base without decomposition on silica.

Risk: Standard Silica Gel 60 is acidic (pH ~4-5). This is sufficient to degrade furan rings and catalyze racemization over long columns [4].

The "Neutralized Silica" Method:

  • Slurry Preparation: Prepare the silica slurry using your eluent + 1% Triethylamine (Et₃N) .

  • Column Packing: Pour the column with the Et₃N-treated solvent.

  • Flush: Flush the column with 2-3 column volumes of pure eluent (without Et₃N) to remove excess base, leaving the silica surface neutralized.

  • Run: Load your sample and run the column quickly. Do not let the compound sit on the silica.

Troubleshooting Matrix (FAQ)

Ticket #402: "My product turned into a dark oil/tar during workup."

  • Diagnosis: Furan ring decomposition (Resinification).[2]

  • Cause: Exposure to strong acid (pH < 2) or prolonged exposure to acidic silica.

  • Fix: Switch to Protocol B (Anhydrous Salt Formation). Avoid aqueous HCl washes. If chromatography is necessary, use Protocol C (Neutralized Silica).

Ticket #409: "Enantiomeric Excess (ee) dropped from 98% to 60% after rotovap."

  • Diagnosis: Thermal Racemization.

  • Cause: The rotovap water bath was likely too hot (>40°C), and the compound was in a free-base form, allowing Retro-Michael elimination.

  • Fix: Keep water bath < 30°C. Never concentrate the free base to complete dryness if it can be avoided; store as a concentrated solution or convert to salt immediately.

Ticket #415: "Can I use NaHCO₃ to wash the organic layer?"

  • Diagnosis: Base Sensitivity.[2]

  • Analysis: Saturated NaHCO₃ (pH ~8.5) is risky for highly sensitive

    
    -amino esters.
    
  • Fix: Use a dilute brine wash or a phosphate buffer adjusted to pH 7. If you must use bicarbonate, keep it ice-cold and contact time under 2 minutes.

Decision Logic for Isolation

Use this workflow to determine the safest isolation path for your specific batch.

IsolationLogic Start Crude Reaction Mixture CheckState Is the product a Solid or Oil? Start->CheckState Solid Solid CheckState->Solid Oil Oil (High Risk) CheckState->Oil Recryst Recrystallization (Alcohol/Ether) Solid->Recryst CheckPur Is Purity > 90%? Oil->CheckPur SaltForm Convert to Salt (HCl/Dioxane or Oxalic Acid) DirectSalt Direct Salt Formation (Skip Chromatography) CheckPur->DirectSalt Yes NeutCol Neutralized Silica Column (1% Et3N Pre-treat) CheckPur->NeutCol No

Figure 2: Decision matrix for isolating sensitive


-amino furan derivatives.

References

  • Retro-Michael Mechanism: Awasthi, A. K., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. Journal of Organic Chemistry.

  • Racemization Risks: Hilaris Publisher. (2015).[2] Enantioselective Synthesis of β-amino acids: A Review.

  • Furan Stability in Acid: BenchChem. (2025).[3] Stability issues of furan rings in acidic or basic conditions.

  • Silica Gel Acidity & Furan: Keivanpour, P., et al. (2025). The Stability Challenge of Furanic Platform Chemicals.

  • Salt Formation Strategy: ChemicalBook. (2025). General procedure for the synthesis of methyl 3-(methylamino)propionate.

Sources

Technical Support Center: Purification of Methyl 3-amino-3-(furan-2-yl)propanoate

[1]

Ticket ID: #PUR-FUR-003 Subject: Troubleshooting & Optimization of Column Chromatography for Furan-Functionalized

Assigned Specialist:Status:1

Executive Summary

You are attempting to purify Methyl 3-amino-3-(furan-2-yl)propanoate . This molecule presents a "perfect storm" of chromatographic challenges:

  • The Furan Ring: Highly sensitive to acid.[2] Standard silica gel (

    
    ) can catalyze ring-opening or polymerization, turning your product into a black tar.[1]
    
  • The Primary Amine: Basic (

    
    ). It interacts strongly with acidic silanols (
    
    
    ) on the stationary phase, causing severe tailing, yield loss, and poor resolution.[1]
  • The Ester: Susceptible to hydrolysis if the mobile phase becomes too basic or contains water.

This guide provides a self-validating workflow to navigate these competing instabilities.

Part 1: Pre-Run Assessment (The Triage)[1]

Before packing a column, determine the state of your crude material.

Q: My crude is a sticky dark oil. Is this normal?

A: Yes. The free base of this amine is likely an oil and prone to oxidation. However, if it is a solid, it might be the hydrochloride salt (often how these are stored).[1]

  • Critical Check: If you have the HCl salt , you cannot load it directly onto a standard silica column. It will stick at the baseline. You must perform a "Free-Basing" workup first (partition between

    
     and saturated 
    
    
    ) or use a basic mobile phase to deprotonate it in situ.[1]
Q: How do I visualize this on TLC?

A: Do not rely on just one method.

  • UV (254 nm): The furan ring is UV active.

  • Ninhydrin Stain: The specific stain for primary amines.[3] It will turn purple/red . This is your primary confirmation of the product.

  • p-Anisaldehyde: Stains furan derivatives (often black/brown) but requires heat, which might degrade the spot on the plate.[1] Use with caution.

Part 2: Method Development (The Setup)

Stationary Phase Selection

Standard silica is risky. Use the decision matrix below to select your phase.

PhaseSelectionStartStart: Crude Sample AssessmentIsAcidSensitiveIs the Furan Ring Degrading on TLC? (Spot turns dark/streaks)Start->IsAcidSensitiveStandardSilicaStandard Silica Gel (60 Å)*Requires Modifier*IsAcidSensitive->StandardSilicaNo (Stable)NeutralizedSilicaNeutralized Silica(Pre-washed with Et3N)IsAcidSensitive->NeutralizedSilicaYes (Minor Decomp)AluminaNeutral/Basic Alumina(Brockmann Grade III)IsAcidSensitive->AluminaYes (Severe Decomp)AmineSilicaAmine-Functionalized Silica(NH2-Silica)IsAcidSensitive->AmineSilicaHigh Value / Scale <1gStandardSilica->NeutralizedSilicaIf Tailing Persists

Figure 1: Decision Matrix for Stationary Phase Selection based on compound stability.

Mobile Phase Optimization

The Golden Rule: You must use a basic modifier to suppress silanol interactions.

  • Modifier: Triethylamine (TEA) or

    
    .[1]
    
  • Concentration: 1.0% to 2.0% v/v.

  • Solvent System:

    • Preferred: Hexane / Ethyl Acetate (with 1% TEA).[1]

    • Alternative: DCM / Methanol (with 1%

      
      ) – Only if compound is very polar.[1]
      

Part 3: The Protocol (Step-by-Step)

Protocol A: The "TEA-Buffered" Silica Column (Recommended)

Use this for standard purification if the furan is reasonably stable.

  • Slurry Preparation:

    • Mix Silica Gel 60 with your starting mobile phase (e.g., 90:10 Hex/EtOAc).[1]

    • Add 2% Triethylamine (TEA) to this slurry.

    • Why? The TEA binds to the acidic silanol sites (

      
      ) before your amine does, creating a "shield."[1]
      
  • Column Packing:

    • Pour the slurry. Flush with 2 column volumes (CV) of the mobile phase containing 1% TEA.

    • Note: The TEA concentration in the running solvent can be lowered to 1% after packing.

  • Loading:

    • Dissolve crude in a minimum amount of DCM or Toluene.

    • Do not use pure EtOAc to load; it is too polar and will cause band broadening immediately.

  • Elution:

    • Run the gradient (e.g., 10%

      
       60% EtOAc in Hexane + 1% TEA).[1]
      
    • Monitor: Watch for the "solvent front" peak (excess TEA often elutes early).

  • Post-Run Workup (Crucial):

    • Your fractions now contain TEA.

    • Removal: Evaporate solvents.[4][5] If TEA remains (smell), co-evaporate with Toluene (

      
      ) or dry under high vacuum for 12 hours.[1] Do not  wash with acid to remove TEA, or you will destroy the furan.
      
Protocol B: The "Neutral Alumina" Column

Use this if your compound turns black on silica.

  • Phase: Use Neutral Alumina (Brockmann Grade III) .

    • Preparation: If you only have Grade I (active), add 6% water (w/w) and shake to deactivate to Grade III.[1] Grade I is too strong and will catalyze decomposition.

  • Solvent: Hexane / EtOAc (No amine modifier needed usually, but 0.5% TEA helps).[1]

  • Loading: Solid load on Celite is preferred to avoid solvent shock.

Part 4: Troubleshooting (FAQ)

Common Failure Modes & Solutions
SymptomDiagnosisCorrective Action
Broad, streaking tail Silanol Interaction: The amine is hydrogen-bonding to the silica.[1]Increase Base: Switch from 1% TEA to 2% TEA. Ensure you pre-washed the column with TEA.
Sample turns black on column Acid Catalysis: Furan ring opening (polymerization).[1]Switch Phase: Abort silica. Use Neutral Alumina or NH2-functionalized silica.[5]
Product co-elutes with impurity Poor Selectivity: Likely the aldehyde precursor or an elimination product (acrylate).Change Solvent Class: Switch from Hex/EtOAc to Toluene/Acetone or DCM/MeOH.
Low Recovery (<50%) Irreversible Adsorption: The amine formed a salt with the silica.Flush: Run 10% MeOH in DCM with 5%

to strip the column.[1]
"Ghost" peaks in NMR Residual Modifier: TEA signals visible (

ppm).[1]
High Vac: Dry at

< 1 mbar. Do not acid wash.
Mechanism of Action: Why TEA Works

Mechanismcluster_0Without Modifiercluster_1With ModifierSilanolAcidic Silanol(Si-OH)AmineTarget Amine(R-NH2)Silanol->AmineStrong H-Bond(Tailing)TEATriethylamine(Modifier)Silanol->TEABlockedAmine->TEAElutes Freely

Figure 2: Competitive binding mechanism. TEA saturates acidic sites, allowing the target amine to elute without drag.[1]

References

  • General Amine Purification

    • Biotage.[6][7] "How do I purify ionizable organic amine compounds using flash column chromatography?"

  • Furan Stability

    • BenchChem.[2] "Stability of furan rings in acidic or basic conditions."[2]

  • TLC Visualization

    • Chemistry LibreTexts.
  • Synthesis Context (Mannich/Furan)

    • ChemicalBook. "Methyl 3-amino-3-(furan-2-yl)

Stability of Methyl 3-amino-3-(furan-2-yl)propanoate in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: Furan-Beta-AA-Stability

Subject: Stability Profile & Troubleshooting in Acidic Conditions Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The "Furan Paradox"

User Advisory: You are working with a


-amino acid ester  featuring a furan  moiety. This molecule presents a classic chemical conflict:
  • The Amine: Requires acidic conditions to form stable salts (e.g., Hydrochloride) for storage.

  • The Furan: Is highly sensitive to aqueous strong acids, prone to ring-opening and polymerization ("charring").[1]

  • The Ester: Requires hydrolysis to access the free acid, typically achieved via acid or base catalysis.

Core Directive: Do NOT use standard mineral acid reflux (e.g., 6M HCl, 100°C) to hydrolyze this ester. It will result in the formation of polymeric humins (black tar) and loss of the furan ring integrity.

Diagnostic & Troubleshooting Modules
Module A: "My Reaction Mixture Turned Black/Dark Brown"

Diagnosis: Acid-Catalyzed Furan Ring Opening. Context: If you exposed the compound to aqueous strong acid (pH < 1) or Lewis acids with heat, you have likely initiated the degradation cascade.

The Mechanism (Why it happened): Furan is an electron-rich aromatic heterocycle. In the presence of strong protons (


) and water:
  • Protonation: The furan ring is protonated at the

    
    -position.[1][2]
    
  • Nucleophilic Attack: Water attacks the cation, breaking aromaticity.

  • Ring Opening: The ring cleaves to form reactive 1,4-dicarbonyls (e.g., succindialdehyde derivatives).

  • Polymerization: These dicarbonyls undergo rapid aldol-like condensations, forming dark, insoluble polymers known as humins .

Visualizing the Failure Mode:

FuranDegradation Start Methyl 3-amino-3-(furan-2-yl)propanoate Acid Strong Acid (H+) + Heat Start->Acid Inter1 Protonated Furan Intermediate Acid->Inter1 Protonation Open Ring Opening (1,4-Dicarbonyl Formation) Inter1->Open + H2O Polymer Polymeric Humins (Black Tar) Open->Polymer Condensation

Figure 1: The degradation pathway of furan derivatives in aqueous strong acid.

Corrective Action:

  • Immediate: Neutralize the solution to pH 7 using mild base (NaHCO3) and extract into organic solvent (Ethyl Acetate) immediately.

  • Prevention: Switch to Enzymatic Hydrolysis (See Module B).

Module B: Safe Hydrolysis Protocols (The "Golden Path")

User Goal: Convert the methyl ester to the free acid without destroying the furan.

Comparison of Methodologies:

MethodReagentsConditionsRisk LevelRecommendation
Acid Hydrolysis 6M HClReflux (100°C)CRITICAL AVOID. Destroys furan ring.
Base Hydrolysis LiOH / NaOHTHF/H2O, 0°CMODERATE Viable, but risk of retro-Mannich or elimination.
Enzymatic Lipase (CAL-B)Phosphate Buffer, 30°CLOW PREFERRED. Gentle, chemoselective.

Protocol: Enzymatic Hydrolysis (Recommended) Rationale: Lipases (like Candida antarctica Lipase B) operate at neutral pH and mild temperatures, preserving the furan ring while selectively cleaving the ester.

  • Dissolve: Dissolve this compound (1.0 eq) in a mixture of Phosphate Buffer (pH 7.2) and minimal co-solvent (e.g., Acetone or DMSO, <10% v/v) to aid solubility.

  • Add Enzyme: Add immobilized CAL-B (Novozym 435) (approx. 50% w/w relative to substrate).

  • Incubate: Stir gently at 30°C–35°C . Monitor via TLC or HPLC.

  • Workup: Filter off the enzyme beads. Adjust filtrate pH to ~6 (isoelectric point vicinity) to precipitate the zwitterionic amino acid, or use ion-exchange resin for purification.

Module C: Storage & Stability

User Issue: "My solid sample is becoming sticky/yellow."

The Science of Storage: Free


-amino esters are oils or low-melting solids that are hygroscopic and prone to air oxidation.
  • The Fix: Convert to the Hydrochloride Salt for storage, but keep it dry.

  • Why? The protonated amine (

    
    ) is an Electron Withdrawing Group (EWG). EWGs actually stabilize  the furan ring against acid attack by destabilizing the formation of the carbocation intermediate required for ring opening.
    
    • However: This stability only holds in the solid state or anhydrous conditions. Once water is introduced, hydrolysis risks return.

Storage Protocol:

  • Form: Store as the HCl salt.

  • Atmosphere: Argon/Nitrogen flush (Furan is sensitive to photo-oxidation).

  • Temp: -20°C.

  • Container: Amber glass (Light protection).

Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) to deprotect a Boc group on the amine?

  • Answer: Yes, but with caution. Anhydrous TFA/DCM (1:1) at 0°C is generally safe for the furan ring because water is absent. The danger arises during the aqueous workup .

    • Tip: Quench the TFA reaction into a saturated NaHCO3 solution immediately to minimize the time the furan spends in aqueous acid.

Q2: I see a new peak on HPLC after leaving the sample in Methanol. What is it?

  • Answer: Likely transesterification or hemiacetal formation. If your solvent is acidic (even slightly), the methyl ester can exchange with the solvent alcohol. Always use fresh, neutral solvents.

Q3: Why is the yield low when I use NaOH for hydrolysis?

  • Answer:

    
    -amino esters can undergo Retro-Mannich  reactions or Elimination  (forming the furan-acrylate, urocanic acid derivative) under strong basic conditions.
    
    • Check: Look for the elimination product (conjugated double bond) in your NMR (olefinic protons ~6.5-7.5 ppm).

Decision Logic: Hydrolysis Workflow

HydrolysisLogic Start Start: this compound Decision1 Is Enzyme Available? Start->Decision1 Goal Goal: Hydrolysis to Acid PathEnz Use Lipase (CAL-B) pH 7, 30°C Decision1->PathEnz Yes (Best) Decision2 No Enzyme. Is the scale >10g? Decision1->Decision2 No PathEnz->Goal PathChem Use LiOH (1.1 eq) THF/H2O (3:1), 0°C Decision2->PathChem Yes/No Warning Monitor for Elimination (Urocanic derivative) PathChem->Warning Warning->Goal

Figure 2: Decision tree for selecting the safe hydrolysis method.

References
  • Dean, F. M. (1982). Advances in Heterocyclic Chemistry: The Furans. Academic Press. (Foundational text on furan acid sensitivity and ring-opening mechanisms).
  • Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of -amino acids via condensation of aldehydes with malonic acid and ammonia. Berichte der Deutschen Chemischen Gesellschaft. (Original synthesis of furan-containing -amino acids).
  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids." Tetrahedron, 62(25), 5831-5854. Link (Establishes enzymatic hydrolysis as the superior method for labile 
    
    
    
    -amino esters).
  • Dunlop, A. P. (1948). "Furfural formation and behavior."[2][3][4][5][6] Industrial & Engineering Chemistry, 40(2), 204-209. (Detailed kinetics of furan ring opening in acid).

Sources

Technical Support Center: Troubleshooting Low Yields in the Mannich Reaction of Furfural and Malonates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Mannich reaction involving furfural and malonates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this valuable three-component reaction. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you diagnose and resolve issues leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Mannich reaction with furfural and malonates?

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, often referred to as a Mannich base.[1] In the context of your application, the reaction involves furfural (an aldehyde), a malonic ester like diethyl malonate (an active methylene compound), and an amine (primary or secondary).[1]

The reaction proceeds in two main stages:

  • Iminium Ion Formation: The amine reacts with the aldehyde (furfural) to form a highly electrophilic iminium ion. This step is often catalyzed by acid.

  • Nucleophilic Attack: The active methylene compound (diethyl malonate) deprotonates to form a nucleophilic enolate, which then attacks the iminium ion, forming a new carbon-carbon bond.[1]

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Furfural Furfural (Aldehyde) Iminium_Ion Iminium Ion Furfural->Iminium_Ion + Amine, -H₂O Amine Amine (R₂NH) Amine->Iminium_Ion Mannich_Base Mannich Base (Product) Iminium_Ion->Mannich_Base Malonate Diethyl Malonate Enolate Enolate (Nucleophile) Malonate->Enolate Base Enolate->Mannich_Base + Iminium Ion caption Figure 1: Simplified mechanism of the Mannich reaction.

Caption: Figure 1: Simplified mechanism of the Mannich reaction.

Q2: Why is furfural a challenging substrate for the Mannich reaction?

Furfural's reactivity profile presents unique challenges. The furan ring is sensitive to both strongly acidic and basic conditions, which are often employed in Mannich reactions.[2][3] Under harsh conditions, furfural can undergo several side reactions, including:

  • Polymerization/Resinification: Furfural is known to polymerize, forming dark, insoluble materials (humins), especially at elevated temperatures and in the presence of acid.[2]

  • Cannizzaro Reaction: Under strongly basic conditions, furfural can undergo a disproportionation reaction to yield furfuryl alcohol and furoic acid.[4]

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid (furoic acid), particularly if air is not excluded from the reaction.[5][6]

  • Knoevenagel Condensation: This is a common competing reaction between an aldehyde and an active methylene compound, leading to the formation of a furfurylidene malonate (an α,β-unsaturated compound) instead of the desired Mannich adduct.[7][8][9]

Troubleshooting Guide for Low Yields

This section addresses specific problems you might be encountering and provides a logical workflow for troubleshooting.

Troubleshooting_Workflow cluster_conditions Condition Optimization cluster_byproducts Common Side Products Start Low Yield Observed Check_Purity Are starting materials pure and dry? Start->Check_Purity Check_Purity->Start No, purify/dry reagents Check_Conditions Reaction Conditions Optimization Check_Purity->Check_Conditions Yes Analyze_Byproducts Identify Side Products (TLC, NMR, MS) Check_Conditions->Analyze_Byproducts Catalyst Catalyst Choice Check_Conditions->Catalyst Solvent Solvent Effects Check_Conditions->Solvent Temperature Temperature Control Check_Conditions->Temperature Stoichiometry Reagent Stoichiometry Check_Conditions->Stoichiometry Workup_Issues Evaluate Work-up & Purification Analyze_Byproducts->Workup_Issues Knoevenagel Knoevenagel Product Analyze_Byproducts->Knoevenagel Polymer Furfural Polymer Analyze_Byproducts->Polymer Cannizzaro Cannizzaro Products Analyze_Byproducts->Cannizzaro End Yield Improved Workup_Issues->End caption Figure 2: A logical workflow for troubleshooting low yields.

Caption: Figure 2: A logical workflow for troubleshooting low yields.

Problem 1: The reaction mixture turns dark/black, and I isolate very little product.

This is a classic symptom of furfural polymerization.

  • Causality: High temperatures and strong acid catalysis can promote the degradation and self-condensation of furfural.[2]

  • Solutions:

    • Temperature Control: Lower the reaction temperature. Many Mannich reactions of malonates proceed well at room temperature or even cooler.[10] Consider starting at 0 °C and slowly warming to room temperature.

    • Catalyst Choice: If using a strong acid catalyst (e.g., HCl, H₂SO₄), consider switching to a weaker one. Lewis acids or even some basic catalysts can be effective. For instance, some Mannich reactions are catalyzed by the amine reactant itself.

    • Reaction Time: Monitor the reaction closely by TLC. Do not let it run for an extended period unnecessarily, as this can lead to decomposition.

Problem 2: My main isolated product is not the Mannich base, but a different compound.

It is highly likely you are forming the Knoevenagel condensation product, diethyl 2-(furan-2-ylmethylene)malonate.

  • Causality: The Knoevenagel condensation is a competing pathway where the enolate of the malonate attacks the furfural directly, followed by dehydration.[7][8] This is often favored by certain basic catalysts and conditions that promote the elimination of water.

  • Solutions:

    • Catalyst and Amine Stoichiometry: The formation of the iminium ion is crucial for the Mannich pathway. Ensure you are using an appropriate amine that readily forms the iminium ion. The choice and concentration of the amine can influence the relative rates of the two pathways.

    • Pre-formation of the Iminium Ion: In some cases, pre-forming the iminium ion by reacting the furfural and amine first, before adding the malonate, can favor the Mannich reaction.

    • pH Control: The pH of the reaction medium can influence the dominant pathway. Acidic conditions generally favor iminium ion formation and thus the Mannich reaction.

Side ProductDistinguishing Features
Knoevenagel Product ¹H NMR will show a characteristic vinylic proton signal. The mass spectrum will correspond to the condensation product of furfural and diethyl malonate minus a molecule of water.
Furfural Polymer Dark, often insoluble material. Characterization by NMR is difficult due to its polymeric nature.
Cannizzaro Products Furfuryl alcohol and furoic acid. These can be identified by comparison to authentic samples via TLC or NMR.

Problem 3: The reaction appears to work (TLC shows product formation), but the isolated yield is low.

This suggests that the issue may lie in the work-up and purification steps. Mannich bases can sometimes be challenging to isolate.

  • Causality: Mannich bases are, as the name implies, basic. They can form salts with acids, making them water-soluble. They can also be prone to decomposition on silica gel.

  • Solutions:

    • Aqueous Work-up: During an aqueous work-up, ensure the pH of the aqueous layer is basic (pH 8-9) before extraction with an organic solvent. This will ensure the Mannich base is in its free base form and has lower water solubility. Use a saturated sodium bicarbonate solution or dilute sodium hydroxide.

    • Purification:

      • Column Chromatography: If purification by column chromatography is necessary, consider deactivating the silica gel with triethylamine (e.g., by adding 1% triethylamine to the eluent). This neutralizes the acidic sites on the silica, preventing product decomposition.

      • Crystallization/Precipitation: It may be possible to isolate the product by crystallization or precipitation. In some cases, the hydrochloride salt of the Mannich base can be precipitated by treating the organic solution with HCl in ether.[11]

Recommended Experimental Protocol (Baseline)

This protocol provides a starting point for the Mannich reaction of furfural, a secondary amine (e.g., piperidine), and diethyl malonate.

Protocol_Workflow Start Start Combine Combine Furfural, Amine, and Solvent in a flask Start->Combine Cool Cool to 0°C Combine->Cool Add_Malonate Add Diethyl Malonate dropwise Cool->Add_Malonate Stir Stir at Room Temperature Add_Malonate->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purification Workup->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize End End Characterize->End caption Figure 3: A standard experimental workflow for the Mannich reaction.

Caption: Figure 3: A standard experimental workflow for the Mannich reaction.

Materials:

  • Furfural (freshly distilled)

  • Diethyl malonate

  • Secondary amine (e.g., piperidine, morpholine, or diethylamine)

  • Solvent (e.g., ethanol or acetonitrile)

  • Hydrochloric acid (for salt formation, optional)

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add furfural (1.0 eq.), the secondary amine (1.1 eq.), and the chosen solvent (e.g., ethanol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl malonate (1.0 eq.) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (consider deactivating with triethylamine) or by crystallization.

Characterization Data (Expected for Diethyl 2-((furan-2-yl)(piperidin-1-yl)methyl)malonate):

  • ¹H NMR: Expect signals for the furan ring protons (typically in the range of 6.0-7.5 ppm), a methine proton (CH attached to the furan ring and piperidine), the piperidine protons, and the ethyl ester protons of the malonate. The methine proton is a key diagnostic signal.

  • ¹³C NMR: Look for the characteristic signals of the furan ring carbons, the carbonyl carbons of the ester groups, the methine carbon, and the carbons of the piperidine and ethyl groups.

  • IR Spectroscopy: Key stretches to look for are the C=O of the ester (around 1730-1750 cm⁻¹), and C-N stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the expected product should be observed.

By systematically addressing the potential pitfalls and optimizing the reaction and work-up conditions, you can significantly improve the yield and purity of your Mannich adducts derived from furfural and malonates.

References

  • NMR Spectra of New Compounds. (n.d.).
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, August 3).
  • An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malon
  • Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. (2023, December 12).
  • Synthesis, Characterization and Applic
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.).
  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H 2 Production Using Alkal. (2022, January 10).
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024, October 28).
  • Scheme 1. Synthesis of furan-2-yl malonic acids 8 a–e and subsequent... (n.d.).
  • Knoevenagel Condensation. (n.d.). Thermo Fisher Scientific - US.
  • Synthesis of diethyl 2-[(N-formylglycyl)
  • The Knoevenagel Condens
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, January 14).
  • A Comparative Guide to Diethyl Furfurylidenemalonate and Its Alternatives in Organic Synthesis. (n.d.). Benchchem.
  • Common reactions of furfural to scalable process of residual biomass. (n.d.). SciELO Colombia.
  • diethyl aminomalonate hydrochloride. (n.d.). Organic Syntheses Procedure.
  • The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids. (n.d.). PMC.
  • Common Reactions of Furfural to scalable processes of Residual Biomass. (n.d.).
  • Diethyl methylmalonate | C8H14O4 | CID 11857. (n.d.). PubChem - NIH.
  • Direct enantio- and diastereoselective Mannich reactions of malonate and β-keto esters with N-Boc and N-Cbz aldimines catalysed by a bifunctional cinchonine derivative. (n.d.).
  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2023, April 23). MDPI.
  • Asymmetric Mannich reaction of aromatic imines with malonates in the presence of multifunctional catalysts. (2026, January 6). Beilstein Journals.
  • A kind of method of continuous synthesizing methyl diethyl malonate. (n.d.).
  • Application of the Mannich reaction in the structural modification of n
  • Synthesis of N-Mannich bases from 3, 4-dihydropyrimidin-2(1H)-ones by using nanostructured Cobalt Chloride Doped Polyan…. (n.d.). OUCI.
  • Mass Spectra of 2-Substituted Diethyl Malonate Deriv
  • Synthetic applications of biologically important Mannich bases: An upd
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022, June 30). Semantic Scholar.
  • Asymmetric Mannich reaction of aromatic imines with malonates in the presence of multifunctional catalysts. (2026, January 16). Beilstein Journals.
  • Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on. (n.d.).
  • A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxyl
  • Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives. (2023, February 20). MDPI.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP.
  • The chemistry and technology of furfural and its many by-products. (n.d.). FAO AGRIS.fural and its many by-products. (n.d.). FAO AGRIS.

Sources

Storage conditions to prevent decomposition of furan-amino acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing Furan-Amino Acid Esters

A Guide to Preventing Decomposition Through Optimal Storage

Welcome to the Technical Support Center for the handling and storage of furan-amino acid esters. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your research compounds. Furan-amino acid esters are a class of molecules with significant potential in drug development, but their inherent chemical liabilities—namely the acid-sensitive furan ring and the hydrolyzable ester group—present unique storage challenges.

This guide provides in-depth technical information, troubleshooting advice, and practical protocols to ensure the long-term stability of your valuable samples. By understanding the mechanisms of decomposition and implementing the correct storage strategies, you can prevent the formation of artifacts and ensure the reliability of your experimental results.

Understanding the Instability of Furan-Amino Acid Esters

The stability of a furan-amino acid ester is governed by the chemical properties of its two core functional groups: the furan ring and the amino acid ester. Both are susceptible to degradation under common laboratory conditions.

The furan ring is particularly sensitive to acidic environments, where it can undergo acid-catalyzed hydrolysis and ring-opening.[1] This process is often initiated by the protonation of the carbon atom adjacent to the oxygen in the furan ring, which is a rate-limiting step.[1] This instability can lead to the formation of degradation products or polymerization.[1][2] Conversely, the ester linkage is susceptible to hydrolysis under both acidic and basic conditions, breaking down into the parent carboxylic acid and alcohol.[3][4][5]

Several factors can accelerate the decomposition of furan-amino acid esters:

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[6][7][8]

  • Light: Exposure to light, particularly UV light, can induce photochemical reactions, leading to isomerization and degradation of the furan ring.[9][10]

  • pH: Acidic conditions are highly detrimental to the furan ring, while both acidic and basic conditions can catalyze the hydrolysis of the ester group.[1][3][5]

  • Atmosphere: The presence of oxygen and moisture in the air can lead to oxidation of the furan ring and hydrolysis of the ester, respectively.[2][11][12][13][14]

Frequently Asked Questions (FAQs) on Storage Conditions

Here we address common questions regarding the optimal storage of furan-amino acid esters.

Q1: What is the ideal temperature for storing my furan-amino acid ester samples?

A1: For long-term storage, it is highly recommended to store furan-amino acid esters at low temperatures. Studies on other hydrolytically labile esters have shown that storage at lower temperatures, such as in a freezer (-12°C) or a refrigerator (4°C), significantly reduces the rate of degradation compared to room temperature.[7][8]

Storage TemperatureExpected StabilityRationale
-20°C to -80°C Excellent (Long-term) Minimizes all chemical degradation pathways, including hydrolysis and oxidation.
2-8°C Good (Short to Medium-term) Significantly slows degradation compared to ambient temperature.
Room Temperature Poor (Avoid for storage) Accelerates hydrolysis and other decomposition reactions.[7][8]

Q2: How should I protect my samples from atmospheric degradation?

A2: To prevent oxidation and hydrolysis, it is crucial to store furan-amino acid esters under an inert atmosphere.[7][8][15] This involves displacing the air in the storage container with a non-reactive gas like nitrogen or argon.[16][17][18] This technique, known as inerting or blanketing, protects sensitive chemical products from harmful contaminants like moisture and oxygen.[17][18]

Q3: Are there any solvents I should avoid for storing my compounds?

A3: The choice of solvent is critical for the stability of furan derivatives.[1][19] Protic solvents, such as water and alcohols, can participate in and accelerate the degradation of the furan ring.[1] Polar aprotic solvents, like dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives.[1][19] When preparing stock solutions for storage, consider using anhydrous aprotic solvents.

Q4: My compound is a solid powder. Do I still need to take all these precautions?

A4: Yes. Even in solid form, furan-amino acid esters can be susceptible to degradation from atmospheric moisture and oxygen.[7][8] It is best practice to store solid samples in a desiccator under an inert atmosphere and at low temperatures. When accessing the sample, always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[20]

Troubleshooting Guide: Identifying and Addressing Decomposition

This section provides a structured approach to troubleshooting common issues encountered during the handling and storage of furan-amino acid esters.

Issue 1: I observe a change in the color of my sample (e.g., darkening or yellowing).

  • Possible Cause: This is often an indication of degradation and polymerization of the furan ring, which can form colored byproducts.

  • Troubleshooting Steps:

    • Analyze the sample: Use an analytical technique like HPLC or LC-MS to check for the appearance of new peaks, which would indicate the formation of impurities.

    • Review storage conditions: Were the samples consistently stored at a low temperature, in the dark, and under an inert atmosphere? Any deviation can lead to degradation.

    • Implement corrective actions: If the sample is still viable for your experiment, use it immediately and discard the remaining stock. For future storage, strictly adhere to the recommended conditions.

Issue 2: My recent experimental results are inconsistent with previous data.

  • Possible Cause: This could be due to a loss of potency of your furan-amino acid ester due to decomposition.

  • Troubleshooting Steps:

    • Verify compound integrity: Analyze a fresh aliquot of your stored compound using a quantitative method (e.g., qNMR or HPLC with a calibration curve) to determine its purity.

    • Prepare fresh solutions: If the purity has decreased, discard the old stock solution and prepare a new one from a solid sample that has been properly stored.

    • Evaluate solution stability: If you are storing the compound in solution, consider performing a short-term stability study in your chosen solvent to ensure it is not contributing to the degradation.

Issue 3: I see new, unexpected peaks in my analytical chromatogram (HPLC, LC-MS).

  • Possible Cause: The appearance of new peaks is a direct sign of decomposition. The retention times of these peaks can provide clues about the nature of the degradation products.

  • Troubleshooting Steps:

    • Characterize the impurities: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks. This can help identify potential degradation products such as the hydrolyzed carboxylic acid or oxidized byproducts.

    • Isolate the cause: Review your experimental and storage protocols. Was the sample exposed to acidic or basic conditions, even briefly during a workup? Was it protected from light?

    • Refine your protocol: If you identify a potential cause, modify your procedures to minimize exposure to the detrimental conditions. For example, if you suspect acid-catalyzed degradation during chromatography, consider using a neutral or deactivated silica gel.[1]

Experimental Protocols

Protocol 1: Long-Term Storage of Solid Furan-Amino Acid Esters
  • Place the solid furan-amino acid ester in a clean, dry glass vial suitable for low-temperature storage.

  • Place the uncapped vial inside a larger Schlenk flask or a desiccator.

  • Evacuate the flask or desiccator and backfill with a dry, inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Securely cap the vial while under the inert atmosphere.

  • For added protection, wrap the vial in aluminum foil to shield it from light.

  • Store the vial in a freezer at -20°C or lower.

Protocol 2: Preparation and Storage of Stock Solutions
  • Select a high-purity, anhydrous, aprotic solvent (e.g., DMF, acetonitrile).

  • Allow the solid furan-amino acid ester to warm to room temperature in a desiccator before opening to prevent moisture condensation.[20]

  • Weigh the desired amount of the solid and dissolve it in the appropriate volume of the anhydrous solvent.

  • Dispense the stock solution into smaller, single-use aliquots in vials designed for low-temperature storage.

  • Before capping, gently flush the headspace of each vial with a stream of dry inert gas.

  • Store the aliquots in a freezer at -20°C or lower, protected from light.

Visualizing Decomposition Pathways and Workflows

Decomposition Pathways

A Furan-Amino Acid Ester B Acid-Catalyzed Ring Opening A->B H+ C Ester Hydrolysis (Acid or Base) A->C H+ or OH- / H2O D Oxidation of Furan Ring A->D O2 E Photodegradation A->E hv (Light) F Polymerization Products B->F G Furan-Carboxylic Acid + Amino Alcohol C->G H 1,4-Dicarbonyl Compounds D->H I Isomers and Other Photoproducts E->I

Caption: Major decomposition pathways of furan-amino acid esters.

Troubleshooting Workflow

A Observed Instability (e.g., color change, new peaks) B Analyze sample purity (HPLC, LC-MS) A->B C Purity Acceptable? B->C D Continue with experiment C->D Yes E Review Storage Conditions C->E No F Temperature too high? E->F G Exposed to air/moisture? E->G H Exposed to light? E->H I Exposed to acid/base? E->I J Store at <= -20°C F->J K Store under inert gas G->K L Store in the dark H->L M Neutralize and use aprotic solvents I->M N Prepare fresh sample J->N K->N L->N M->N

Caption: A decision-making workflow for troubleshooting sample instability.

By adhering to these guidelines, you can significantly enhance the shelf-life of your furan-amino acid esters, leading to more reliable and reproducible research. For further assistance, please do not hesitate to contact our technical support team.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • stability issues of furan rings in acidic or basic conditions. (2025). Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
  • Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). (2025).
  • Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. (2021). Scientific Reports.
  • The photohydrolysis of furans. (2026). Science.
  • Inert gas. (n.d.). Wikipedia.
  • Catalyst Recyclability in Photoarylation of Furan a. (n.d.).
  • Furan Oxidation Reactions in the Total Synthesis of Natural Products. (2025).
  • Packaging, Inerting and Blanketing. (n.d.). Air Products.
  • Preventing Contamination with Inert Gas in Storage. (2026).
  • 17.4: Hydrolysis of Esters and Amides. (2026). Chemistry LibreTexts.
  • THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. (n.d.). AGH University of Science and Technology.
  • Condensation and Hydrolysis Reactions (M12Q6). (n.d.). CHEM 104: Working Copy.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps.
  • Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Arom
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). LinkedIn.
  • Nitrogen. (n.d.). Air Products.
  • Oxidative Cleavage of Furans. (n.d.). Organic Reactions.
  • Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. (n.d.). Journal of the Chemical Society, Dalton Transactions.
  • Storage of air and temperature sensitive reagents [closed]. (2023). Chemistry Stack Exchange.
  • Furan synthesis. (n.d.). Organic Chemistry Portal.
  • Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valoriz
  • Storage Stability Study of Salicylate-based Poly(anhydride-esters). (2010). PMC.
  • Different pathways of formation of furan mainly
  • Formation of furan and methylfuran by maillard-type reactions in model systems and food. (2008). PubMed.
  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. (2025). MDPI.
  • Reagent storage conditions. (n.d.). Lumiprobe.
  • Effect of pH, temperature and heating time on the formation of furan from typical carbohydrates and ascorbic acid. (2025).
  • Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. (2025).
  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020). PubMed.
  • Development of Sustainable Catalytic Pathways for Furan Deriv
  • (PDF) The impact of temperature on furan resin and binders structure Artur Bobrowski, Beata Grabowska. (2025).
  • Factors affecting the analysis of furan in he
  • Influences of Operating Parameters on the Formation of Furan During Heating Based on Models of Polyunsaturated F
  • Ab Initio Study on the Photochemical Isomerization of Furan Deriv
  • Storage Stability Study of Salicylate-based Poly(anhydride-esters). (2010). PubMed.
  • Evaluation of "IN-USE" Stability Period of Highly Moisture Sensitive Formulation in Multi-dose Plastic Container-Closure. (n.d.).

Sources

Technical Support Center: Furfural Removal from Methyl 3-amino-3-(furan-2-yl)propanoate Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical troubleshooting guide for the purification of Methyl 3-amino-3-(furan-2-yl)propanoate . This guide is designed for researchers and process chemists dealing with unreacted furfural contamination. Because the target molecule contains both a primary amine and a methyl ester, standard aggressive purification techniques often lead to product degradation. This document outlines the causality behind these failures and provides three self-validating, field-proven protocols for isolating your target compound.

Mechanistic Overview: The "Schiff Base" Problem

The fundamental challenge in this purification is the orthogonal reactivity of the mixture's components. This compound features a nucleophilic primary amine. Furfural (furan-2-carboxaldehyde) is a highly electrophilic, unhindered aldehyde.

If furfural is not immediately removed from the crude mixture, the two components will undergo a spontaneous condensation reaction to form a Schiff base (imine) . This parasitic side-reaction not only consumes your high-value product but also generates a heavy, highly conjugated impurity that is notoriously difficult to separate. Furthermore, furfural is highly prone to auto-oxidation and acid-catalyzed polymerization, which manifests as dark brown or black intractable tars during solvent evaporation.

Diagnostic FAQs

Q: My crude mixture is turning dark brown/black during rotary evaporation. What is happening? A: Furfural polymerization and Schiff base formation are heavily accelerated by heat and high concentration. You must remove the unreacted furfural before concentrating the crude reaction mixture. Never apply heat to a concentrated mixture containing both a primary amine and furfural.

Q: Can I just use standard silica gel chromatography to separate them? A: It is highly discouraged for crude mixtures with high furfural content. Primary amines often streak severely on standard acidic silica gel, leading to poor resolution. Simultaneously, furfural can polymerize on the column matrix, trapping your product. If chromatography is absolutely necessary, the furfural must be chemically scavenged first.

Q: I tried an acid-base extraction, but my product yield dropped to near zero after using NaOH to basify the aqueous layer. Why? A: Your target molecule contains a methyl ester. Strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) cause rapid base-catalyzed ester hydrolysis (saponification). This converts your product into the highly water-soluble 3-amino-3-(furan-2-yl)propanoic acid, which remains trapped in the aqueous phase. You must use mild bases (e.g., NaHCO₃) at low temperatures to recover the free amine.

Decision Matrix & Workflow Visualization

FurfuralRemoval N1 Crude Mixture: Amine Ester + Furfural N2 Select Purification Strategy N1->N2 N3 Solid-Supported Scavenger (Tosyl Hydrazine Silica) N2->N3 Small Scale / Rapid N4 Acid-Base Extraction (HCl / NaHCO3) N2->N4 Large Scale N5 Sodium Bisulfite Wash (NaHSO3) N2->N5 Aldehyde-Heavy N6 Filter Resin & Concentrate N3->N6 N7 pH Swing & Phase Separation N4->N7 N8 Aqueous Separation & Organic Wash N5->N8 N9 Purified Product N6->N9 N7->N9 N8->N9

Caption: Decision matrix for removing furfural from amine-ester mixtures.

Validated Experimental Protocols

Protocol A: Polymer-Supported Scavenging (Recommended for <5g Scale)

Causality: Polymer-supported scavengers (like silica-bound tosyl hydrazine) react covalently with the aldehyde carbonyl to form a stable, resin-bound hydrazone[1]. Because the resin is macroscopic (40–63 µm), the trapped furfural is removed via simple physical filtration. This entirely bypasses aqueous workups, eliminating the risk of ester hydrolysis and preventing emulsion formation[2].

Step-by-Step Methodology:

  • Dissolution: Dilute the crude reaction mixture in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of ~0.1 M.

  • Scavenger Addition: Add 2.5 to 3.0 equivalents (relative to the estimated furfural content) of SiliaBond® Tosyl Hydrazine or a similar polymer-supported amine/hydrazine scavenger[3].

  • Agitation: Stir the suspension gently at room temperature for 2 to 4 hours.

  • Self-Validation Step: Spot the reaction mixture on a TLC plate alongside a pure furfural standard. The scavenging is complete when the UV-active furfural spot (Rf ~0.6 in 3:1 Hexane:EtOAc) completely disappears from the liquid phase.

  • Filtration: Filter the mixture through a medium-porosity glass frit. Wash the resin cake thoroughly with 3 column volumes of DCM to ensure complete recovery of the amine product.

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield the furfural-free product.

Protocol B: Mild Acid-Base Extraction (Recommended for >5g Scale)

Causality: This classic technique exploits the drastic pKa difference between the components[4]. The primary amine (pKa ~8.5) is protonated by dilute acid to form a highly water-soluble ammonium salt. The neutral furfural remains entirely in the organic phase. Crucially, the subsequent basification must be mild to protect the methyl ester from saponification.

Step-by-Step Methodology:

  • Initial Organic Phase: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1.0 M aqueous HCl (3 × 0.5 volumes). The target amine moves into the aqueous phase.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (2 × 0.5 volumes) to remove any trace furfural.

  • Self-Validation Step: Analyze the final EtOAc wash by UV-Vis spectroscopy or TLC. A lack of absorbance at 277 nm (furfural's λmax) confirms the aqueous phase is completely free of the aldehyde.

  • Cold Basification: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise with vigorous stirring until the pH reaches 8.5–9.0. Do not use NaOH.

  • Product Recovery: Extract the neutralized aqueous phase with DCM (3 × 0.5 volumes) to recover the free amine.

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate.

Protocol C: Sodium Bisulfite Adduct Formation (For Highly Contaminated Batches)

Causality: Furfural reacts rapidly with the bisulfite anion to form a highly water-soluble, charged α-hydroxy sulfonate adduct[5]. However, bisulfite solutions are naturally acidic (pH ~4). At this pH, your primary amine will also protonate and partition into the water[6]. Therefore, this method requires a deliberate back-extraction.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude mixture in EtOAc. Add an equal volume of freshly prepared, saturated aqueous Sodium Metabisulfite (Na₂S₂O₅) or Sodium Bisulfite (NaHSO₃).

  • Agitation: Shake vigorously in a separatory funnel for 30 minutes. The furfural is converted to the bisulfite adduct and moves to the aqueous phase.

  • Phase Separation: Separate the layers. Note: Your protonated amine product is likely in the aqueous layer alongside the furfural adduct.

  • Self-Validation Step: Check the organic layer via TLC. If the amine product is absent, it has successfully partitioned into the aqueous layer.

  • Amine Recovery: Cool the aqueous layer to 0 °C. Basify carefully with saturated NaHCO₃ to pH 8.5. The bisulfite adduct remains water-soluble, but the amine is neutralized and becomes organic-soluble.

  • Final Extraction: Extract the aqueous layer with DCM (3x), dry over Na₂SO₄, and concentrate to isolate the pure amine.

Quantitative Data Comparison

Purification MethodIdeal ScaleReagent CostRisk to Methyl EsterProcessing TimeRisk of Schiff Base Formation
Polymer-Supported Scavenging < 5 gramsHighNone (Neutral pH)2 – 4 HoursLow (Furfural is trapped covalently)
Mild Acid-Base Extraction > 5 gramsLowLow (If kept at 0°C with NaHCO₃)1 – 2 HoursEliminated immediately upon acidification
Bisulfite Adduct Formation AnyLowLow (Mild pH swing required)2 – 3 HoursLow (Aldehyde is converted to adduct)

References

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • SiliaBond® Functionalised Silica Gels: silica-bound scavengers. Material Harvest / SiliCycle Inc. Available at:[Link]

  • SiliCycle SiliaBond Functionalized Silica Gel Amine (WAX). Fisher Scientific. Available at:[Link]

  • Purification of amine reaction mixtures (US2377511A).Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 3-amino-3-(furan-2-yl)propanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining the molecular framework of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 3-amino-3-(furan-2-yl)propanoate, a key intermediate in the synthesis of various biologically active molecules.

This document moves beyond a simple recitation of spectral data. As Senior Application Scientists, we aim to provide a practical and insightful comparison with structurally related analogs, underpinned by experimental data and theoretical principles. By understanding the subtle yet significant differences in the NMR spectra of these compounds, researchers can gain a deeper appreciation for structure-spectra correlations and enhance their proficiency in spectral interpretation.

The Foundational Principles of ¹H NMR Spectroscopy

Before delving into the specific analysis of our target molecule, it is crucial to revisit the fundamental principles governing ¹H NMR spectroscopy. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) are the three pillars upon which ¹H NMR spectral interpretation rests.

  • Chemical Shift (δ): The position of a resonance signal in the NMR spectrum, measured in parts per million (ppm), is dictated by the electronic environment of the proton. Electronegative atoms or groups deshield a proton, causing its signal to appear at a higher chemical shift (downfield).

  • Multiplicity: The splitting of a proton's signal into multiple peaks is a result of spin-spin coupling with neighboring, non-equivalent protons. The n+1 rule is a useful heuristic, where 'n' is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. It is independent of the external magnetic field strength and provides valuable information about the dihedral angle between coupled protons, aiding in conformational analysis.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The integrity of any spectral analysis is contingent upon the quality of the acquired data. The following is a standardized protocol for the preparation and acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH₂, -OH).[1]
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
  • Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay.
  • Acquire the Free Induction Decay (FID) signal.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

Below is a workflow diagram illustrating the key stages of ¹H NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Calibrate FT->Phase Integrate Integrate & Analyze Phase->Integrate Spectrum Final Spectrum & Data Table Integrate->Spectrum

Caption: A streamlined workflow for ¹H NMR spectroscopy.

¹H NMR Spectrum of this compound: A Predicted Analysis

Structure:

Chemical structure of 3-amino-3-(furan-2-yl)propanoic acid

Predicted ¹H NMR Data (in CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5 (furan)~7.40ddJ = 1.8, 0.81H
H-3 (furan)~6.35ddJ = 3.2, 0.81H
H-4 (furan)~6.30ddJ = 3.2, 1.81H
H-3 (propanoate)~4.50tJ = 6.51H
-OCH₃~3.70s-3H
H-2 (propanoate)~2.80dJ = 6.52H
-NH₂~1.80br s-2H

Analysis and Rationale:

  • Furan Protons (H-5, H-3, H-4): The furan ring protons are expected in the aromatic region. H-5, being adjacent to the oxygen atom, will be the most deshielded. The characteristic coupling constants for furan protons are observed.

  • Methine Proton (H-3 propanoate): This proton is attached to a carbon bearing both the furan ring and the amino group. Its chemical shift is significantly downfield due to the influence of these two groups. It is expected to be a triplet due to coupling with the two adjacent methylene protons (H-2).

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons, hence they will appear as a sharp singlet. Their chemical shift is anticipated to be around 3.70 ppm, a typical value for methyl esters.

  • Methylene Protons (H-2 propanoate): These two protons are adjacent to the chiral center and will couple with the H-3 proton, resulting in a doublet.

  • Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift and peak shape can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Comparative ¹H NMR Analysis

A deeper understanding of the structure-spectra relationship can be achieved by comparing the predicted spectrum of this compound with its structurally related analogs.

Comparison with 3-amino-3-(furan-2-yl)propanoic acid

The most direct comparison is with its carboxylic acid precursor. The ¹H NMR data for 3-amino-3-(furan-2-yl)propanoic acid has been reported.

Reported ¹H NMR Data for 3-amino-3-(furan-2-yl)propanoic acid (in DMSO-d₆):

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5 (furan)7.71dJ = 1.7
H-3 (furan)6.56dJ = 3.3
H-4 (furan)6.47ddJ = 3.3, 1.8
H-3 (propanoic acid)4.60ddJ = 9.5, 5.1
H-2 (propanoic acid)3.10ddJ = 16.6, 5.2

The key difference in the spectrum of the methyl ester compared to the carboxylic acid will be the presence of the sharp singlet for the -OCH₃ group around 3.70 ppm. Additionally, the signals for the H-2 and H-3 protons of the propanoate chain may experience slight shifts due to the change in the electronic environment from a carboxylic acid to a methyl ester. The use of a different solvent (DMSO-d₆ vs. CDCl₃) will also contribute to variations in chemical shifts, particularly for the labile amine and hydroxyl protons.

Comparison with Methyl 3-amino-3-(thiophen-2-yl)propanoate

Replacing the furan ring with a thiophene ring provides an interesting point of comparison. Thiophene is another five-membered aromatic heterocycle, but the sulfur atom is less electronegative than the oxygen in furan.

Expected ¹H NMR Features for Methyl 3-amino-3-(thiophen-2-yl)propanoate:

The overall pattern of the spectrum will be similar to the furan analog. However, the chemical shifts of the heterocyclic protons will be different due to the influence of the sulfur atom. Typically, thiophene protons resonate at slightly higher chemical shifts compared to their furan counterparts. The coupling constants between the thiophene protons will also be characteristically different.

Comparison with Ethyl 3-amino-3-(furan-2-yl)propanoate

Changing the ester group from methyl to ethyl introduces additional signals and splitting patterns.

Expected ¹H NMR Features for Ethyl 3-amino-3-(furan-2-yl)propanoate:

The signals for the furan ring and the propanoate backbone will be very similar to the methyl ester. The key difference will be in the ester region:

  • A quartet around 4.2 ppm for the -OCH₂- protons, coupled to the adjacent methyl group.

  • A triplet around 1.3 ppm for the -CH₃ protons of the ethyl group, coupled to the adjacent methylene group.

This comparison highlights how ¹H NMR can be used to readily distinguish between different ester functionalities.

Conclusion

The ¹H NMR spectrum of this compound, while not explicitly found in the surveyed literature, can be confidently predicted based on established principles and data from closely related compounds. This guide has provided a comprehensive framework for understanding and interpreting its spectrum, emphasizing the importance of comparative analysis with structural analogs. By examining the subtle variations in chemical shifts and coupling patterns between the target molecule, its carboxylic acid precursor, and its thiophene and ethyl ester analogs, researchers can sharpen their spectral interpretation skills. This detailed approach to structural elucidation is indispensable for ensuring the integrity and success of research in synthetic chemistry and drug development.

References

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Semantic Scholar. (2020, April 16). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Scientific synthetic report of the project. Retrieved from [Link]

Sources

A Guide to Understanding 13C NMR Chemical Shifts for Furan Rings in Beta-Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Unsubstituted Furan Ring: A Baseline for Comparison

To understand the influence of a substituent, we must first establish the chemical shifts of the parent heterocycle. The 13C NMR spectrum of furan is characterized by two signals corresponding to the α-carbons (C2 and C5) and the β-carbons (C3 and C4).

Carbon AtomChemical Shift (δ, ppm) in CDCl₃
C2, C5~142.8
C3, C4~109.6
Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The α-carbons are significantly deshielded compared to the β-carbons due to their proximity to the electronegative oxygen atom. This baseline is crucial for quantifying the substituent-induced chemical shifts (SCS).

The Influence of Substituents on the Furan Ring

The introduction of a substituent onto the furan ring disrupts the electron distribution, leading to predictable changes in the 13C NMR chemical shifts. The nature of the substituent—whether it is electron-donating or electron-withdrawing—and its position (α or β) are the primary determinants of these shifts.

2-Substituted Furans: A Comparative Analysis

Attaching a substituent at the 2-position (α) has the most significant impact on the chemical shifts of all four furan carbons. The table below compares the effects of various substituents at the C2 position.

Substituent (at C2)C2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)
-H (Furan)142.8109.6109.6142.8
-CH₃152.0106.2110.8140.7
-CHO153.2122.3112.8148.5
-Cl148.2119.8112.1143.5
-Br131.1112.1112.1145.2

Data compiled from various sources and may be solvent-dependent.[1]

Analysis of Substituent Effects:

  • Electron-donating groups (e.g., -CH₃): The methyl group is weakly electron-donating through an inductive effect. This leads to a slight shielding of the adjacent C3 and a more pronounced deshielding of the directly attached C2.

  • Electron-withdrawing groups (e.g., -CHO, -Cl, -Br): These groups deshield the furan ring carbons. The effect is most pronounced at the ipso-carbon (C2) and the C5 carbon, which are influenced by both inductive and resonance effects. The "heavy atom effect" can sometimes lead to an upfield shift for the carbon directly attached to a heavier halogen like bromine.[1]

Predicting the Effect of a Beta-Amino Ester Substituent

A beta-amino ester substituent, such as -CH(NHR)CH₂COOR', can be considered a complex substituent with both electron-withdrawing and potentially weak electron-donating characteristics, depending on the nature of R and R'.

The primary influence on the furan ring will be from the benzylic-like carbon attached to the ring. This alkyl group will have an inductive effect. The ester and amino functionalities are further removed and their direct resonance effects on the furan ring are minimal. However, their inductive effects can be transmitted through the side chain.

For a 2-(beta-amino ester) furan:

  • C2: Expected to be significantly deshielded due to the inductive effect of the attached alkyl chain, similar to a methyl or larger alkyl group.

  • C3: Likely to be slightly shielded due to the electron-donating nature of the alkyl substituent.

  • C4 & C5: The effects are expected to be smaller, with C5 being slightly deshielded due to its para-like position relative to the substituent.

For a 3-(beta-amino ester) furan:

  • C3: Will be the most deshielded carbon due to the direct attachment of the substituent.

  • C2 & C4: These adjacent carbons will experience the next largest effect, likely a slight shielding.

  • C5: The effect will be minimal.

Experimental Protocol for 13C NMR Spectroscopy

Acquiring high-quality 13C NMR data is crucial for accurate structural elucidation. The following is a generalized protocol.

Sample Preparation
  • Amount: For a standard 5 mm NMR tube, dissolve 10-50 mg of the beta-amino ester in approximately 0.6-0.7 mL of a deuterated solvent.[2][3] Higher concentrations will reduce the acquisition time but may lead to line broadening.[2]

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄ can be used depending on the solubility of the compound.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0.00 ppm). If not using TMS, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 77.16 ppm).

  • Procedure:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently swirl or sonicate to dissolve the sample completely.

    • Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to the NMR tube to filter out any particulate matter.[2]

NMR Data Acquisition
  • Spectrometer: Data should be acquired on a spectrometer with a minimum field strength of 75 MHz for ¹³C, though higher fields (100, 125, 150 MHz) will provide better resolution and sensitivity.

  • Standard Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (NS): This will depend on the sample concentration and can range from a few hundred to several thousand scans.

    • Temperature: Typically performed at room temperature.

Data Processing
  • Fourier Transform: The Free Induction Decay (FID) is converted into the frequency domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.

  • Referencing: The chemical shifts are referenced to TMS or the residual solvent peak.

Visualizing Substituent Effects

The following diagram illustrates the general structure of a furan-containing beta-amino ester and the key influences on the furan ring's 13C NMR chemical shifts.

G cluster_furan Furan Ring cluster_substituent Beta-Amino Ester C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 O1 O CH CH CH->C2 Inductive Effect (Deshielding at C2) NHR NHR CH->NHR CH2 CH2 CH->CH2 COOR COOR' CH2->COOR

Caption: Influence of a 2-(beta-amino ester) substituent on the furan ring.

Conclusion

The 13C NMR chemical shifts of the furan ring in beta-amino esters are governed by the interplay of inductive and resonance effects of the substituent. By understanding the baseline chemical shifts of furan and comparing the effects of known substituents, researchers can make reliable predictions about the spectra of these novel compounds. This guide provides a foundational framework for this analysis, emphasizing the importance of a systematic approach to spectral interpretation and the adherence to rigorous experimental protocols. As more experimental data for this class of molecules becomes available, a more detailed and quantitative comparison will be possible.

References

  • Page, T. F., Jr. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(22), 5254–5255. [Link][4]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of furanes. Mol-Instincts. [Link][5]

  • Musumarra, G., et al. (1980). Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. Organic Magnetic Resonance, 14(5), 313-317. [Link][6]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link][2]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link][3]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link][7]

  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Bruker. [8]

Sources

HPLC chiral separation methods for Methyl 3-amino-3-(furan-2-yl)propanoate enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioseparation of Methyl 3-amino-3-(furan-2-yl)propanoate (a


-amino acid ester) presents specific chromatographic challenges due to the basicity of the primary amine and the acid-sensitivity of the furan ring. While enzymatic kinetic resolution (e.g., using Candida antarctica Lipase B) is a common synthetic route, analytical quantification requires robust HPLC methods.

This guide compares three distinct separation strategies. Method A (Direct Normal Phase) is recommended for rapid Quality Control (QC) of chemically pure samples. Method B (Derivatization) is the gold standard for complex matrices or trace enantiomer determination due to superior resolution (


) and peak shape. Method C (Immobilized RP)  offers a solvent-versatile alternative for formulation studies.
Quick Selection Matrix
FeatureMethod A: Direct NP Method B: Derivatization (N-Boc/DNB) Method C: Immobilized RP
Primary Column Chiralpak AD-H / OD-HChiralcel OD-H / Chiralpak IAChiralpak IG-3 / IC-3
Sample Prep Minimal (Dissolve & Shoot)Moderate (30 min reaction)Minimal
Resolution (

)
Moderate (1.5 – 2.5)High (> 4.0)Moderate (1.8 – 3.0)
Throughput High (< 15 min)Low (Prep time + Run)Medium
Best For Routine Synthetic MonitoringHigh-Precision ee% / Impurity ProfilingGreen Chemistry / Aqueous Samples

Molecular Analysis & Separation Challenges

The target molecule contains a stereogenic center at the


-position relative to the ester. Two critical factors dictate the separation strategy:
  • Primary Amine Functionality: Free primary amines interact strongly with residual silanols on silica-based columns, leading to severe peak tailing. This necessitates the use of basic additives (e.g., Diethylamine) or derivatization.

  • Furan Ring Sensitivity: The furan moiety is electron-rich and sensitive to strong acids. While Trifluoroacetic acid (TFA) is a common additive, its concentration must be minimized (<0.1%) to prevent degradation or furan ring opening.

Detailed Methodologies

Method A: Direct Normal Phase Separation (The Industry Standard)

Best for: Routine reaction monitoring and raw material purity checks.

This method utilizes Amylose or Cellulose carbamate-coated phases.[1] The primary amine requires a basic modifier to suppress ionization and silanol interaction.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H .[1]

    • Note: AD-H often provides better selectivity for furan-containing

      
      -amino esters due to the helical cavity fit.
      
  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA).

  • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 230 nm (Furan absorption max).

Performance Metrics:

  • Retention Time (

    
    ):  ~8 min (E1) and ~12 min (E2).
    
  • Selectivity (

    
    ):  1.3 – 1.6.
    
  • Limitation: Peak tailing factors (

    
    ) can exceed 1.5 if the column is aged.
    
Method B: Indirect Separation via Derivatization (High Resolution)

Best for: Determining trace enantiomeric impurities (ee > 99%) or biological samples.

Derivatizing the amine with 3,5-dinitrobenzoyl chloride (DNB) or Boc-anhydride eliminates the basicity issue and adds


-

interaction sites, drastically improving resolution on polysaccharide columns.
  • Derivatization Protocol:

    • Mix 10 mg sample with 1.2 eq. 3,5-dinitrobenzoyl chloride and 2 eq. Triethylamine in DCM.

    • Stir for 15 min. Quench with water, extract with DCM, dry.

    • Re-dissolve in Mobile Phase.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[3]

  • Mobile Phase: n-Hexane / Ethanol (85 : 15 v/v).[4]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Strong DNB absorption).

Performance Metrics:

  • Resolution (

    
    ):  Typically > 5.0 (Baseline separation is trivial).
    
  • Peak Shape: Symmetrical (

    
    ).
    
  • Sensitivity: 10x higher than Method A due to DNB chromophore.

Method C: Immobilized Reversed Phase (Robust & Green)

Best for: Formulation stability studies in aqueous media.

Immobilized phases (Chiralpak IA, IB, IC, IG, IH) allow for "forbidden" solvents and aqueous mixtures.

  • Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized).

  • Mobile Phase: Sodium Bicarbonate buffer (20mM, pH 9.0) / Acetonitrile (60 : 40 v/v).

  • Flow Rate: 0.8 mL/min.

  • Advantage: The high pH (9.0) keeps the amine unprotonated, improving peak shape without organic amine additives.

Experimental Protocol: Method A (Direct Analysis)

This protocol is designed to be self-validating. If the system suitability test fails, do not proceed to sample analysis.

Step 1: System Preparation
  • Solvent Prep: Premix n-Hexane and IPA (90:10). Add DEA (0.1%) after mixing to ensure homogeneity. Degas by sonication for 5 mins.

  • Column Conditioning: Flush the Chiralpak AD-H column with 100% IPA (10 column volumes) if it was stored in a different solvent, then equilibrate with Mobile Phase for 30 mins.

Step 2: System Suitability Test (SST)
  • Standard: Inject a Racemic Standard (1 mg/mL in Mobile Phase).

  • Acceptance Criteria:

    • Resolution (

      
      ) > 1.5.
      
    • Tailing Factor (

      
      ) < 1.4 for the second peak.
      
    • Retention time reproducibility < 1.0% RSD (n=3).

Step 3: Sample Analysis
  • Dissolve sample at 1 mg/mL in Mobile Phase.

  • Filter through 0.45

    
    m PTFE syringe filter (Do not use Nylon, it binds furan derivatives).
    
  • Inject 5-10

    
    L.
    
  • Calculate Enantiomeric Excess (ee%):

    
    
    

Decision Workflow (DOT Visualization)

The following diagram illustrates the logical flow for selecting the appropriate method and troubleshooting common issues.

SeparationStrategy Start Start: this compound Sample CheckPurity Check Chemical Purity (LC-MS/NMR) Start->CheckPurity IsPure Is Purity > 95%? CheckPurity->IsPure DirectMethod Method A: Direct Normal Phase (Chiralpak AD-H, Hex/IPA/DEA) IsPure->DirectMethod Yes (Routine QC) DerivMethod Method B: Derivatization (N-DNB or N-Boc + Chiralcel OD-H) IsPure->DerivMethod No (Complex Matrix) EvalRes Evaluate Resolution (Rs) & Tailing DirectMethod->EvalRes Final Calculate ee% & Report DerivMethod->Final GoodRes Rs > 1.5? EvalRes->GoodRes GoodRes->Final Yes Troubleshoot Troubleshoot: 1. Increase DEA to 0.2% 2. Switch to Method B GoodRes->Troubleshoot No (Tailing/Overlap) Troubleshoot->DerivMethod Direct Method Fails

Caption: Decision tree for selecting between Direct Analysis (Method A) and Derivatization (Method B) based on sample complexity and resolution requirements.

Troubleshooting & Scientific Insights

The "Retro-Michael" Risk

-amino esters are susceptible to retro-Michael addition (decomposition into amine and acrylate) under high thermal stress or strong base.
  • Observation: Appearance of a new peak at the solvent front (acrylate) or baseline drift.

  • Prevention: Keep column temperature

    
    C. Do not exceed 0.1% DEA.
    
Peak Tailing Mechanisms

If Method A shows tailing (


):
  • Cause: Interaction between the amine and acidic silanols on the silica support.

  • Fix: Switch from DEA to Ethanolamine (0.1%) or increase the IPA content to 20% to better solvate the amine.

  • Alternative: Use Chiralpak AD-3 (3

    
    m particle size) for sharper peaks compared to standard AD-H (5 
    
    
    
    m).

References

  • Daicel Chiral Technologies. (2023).[5] Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Simplício, A. L., et al. (2006).[6] "Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis." Journal of Chromatography A, 1120(1-2), 89-93.[6][7] [Link]

  • Phenomenex. (2020).

    
    -Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note. [Link]
    
  • Yakhak Hoeji. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases". Pharmaceutical Society of Korea. [Link]

Sources

Advanced IR Spectroscopic Characterization of Amino-Furan Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of heterocyclic pharmacophores, 2-amino-3-alkoxycarbonylfurans (amino-furan esters) represent a critical scaffold, often serving as precursors to furo[2,3-d]pyrimidines and other bioactive polycycles. Accurate structural characterization of these intermediates is essential.

This guide provides an in-depth analysis of the Infrared (IR) spectral signature of amino-furan esters. Unlike standard aliphatic esters, these compounds exhibit a distinct "Push-Pull" electronic system that significantly alters vibrational frequencies. This document details these characteristic shifts, compares them with thiophene and benzene analogues, and provides a validated protocol for spectral acquisition.

Theoretical Basis: The "Push-Pull" Enamino Ester System

To interpret the IR spectrum of an amino-furan ester, one must understand the electronic environment. The amino group at position 2 acts as a strong electron donor (+M effect), while the ester group at position 3 acts as an electron acceptor (-M effect). The furan ring serves as a conjugated conduit.

This conjugation creates a vinylogous urethane (enamino ester) system, leading to a significant reduction in bond order for the ester carbonyl. Consequently, the C=O stretching frequency shifts to a lower wavenumber compared to non-conjugated esters.

Visualization of Resonance Effects

The following diagram illustrates the electron delocalization responsible for the spectral shifts.

ResonanceEffect Amino Amino Group (Lone Pair Donor) Furan Furan Ring (Conjugated Conduit) Amino->Furan +M Effect Carbonyl Ester Carbonyl (Acceptor) Furan->Carbonyl Conjugation Result Result: Lower C=O Bond Order (Frequency Shift: ~1740 → ~1670 cm⁻¹) Carbonyl->Result

Figure 1: Electronic "Push-Pull" mechanism in 2-amino-3-furoates causing the diagnostic redshift of the carbonyl peak.

Characteristic Spectral Analysis

The IR spectrum of a typical amino-furan ester (e.g., ethyl 2-aminofuran-3-carboxylate) can be divided into three diagnostic regions.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Notes
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3300 – 3450 MediumAppears as a distinct doublet .[1] Higher frequency than OH.[2][3]
Ester Carbonyl (C=O) C=O[1] Stretch1650 – 1690 StrongCritical Diagnostic. Shifted down from ~1740 cm⁻¹ due to conjugation (enamino ester effect).
Amine Bending N-H Scissoring1590 – 1620 Med-StrongOften overlaps with furan ring breathing modes.
Furan Ring C=C Ring Stretch1500 – 1560 VariableCharacteristic aromatic ring breathing.
Ester C-O C-O-C Stretch1050 – 1250 StrongBroad/Strong bands. Furan ring C-O-C also appears here (~1150 cm⁻¹).
Detailed Spectral Interpretation
1. The Carbonyl Anomaly (1650–1690 cm⁻¹)

In a standard saturated ester (e.g., ethyl acetate), the C=O stretch appears at 1735–1750 cm⁻¹ . In amino-furan esters, the resonance described in Section 2 weakens the C=O bond, shifting the peak to 1650–1690 cm⁻¹ .

  • Caution: This peak can be mistaken for an amide Carbonyl (Amide I band). However, the presence of the ester C-O stretch (1000–1300 cm⁻¹) confirms the ester functionality.

2. The Amine Doublet (3300–3450 cm⁻¹)

A primary amino group on the furan ring exhibits two sharp bands corresponding to asymmetric and symmetric stretching.

  • Asymmetric: ~3400–3450 cm⁻¹

  • Symmetric: ~3300–3350 cm⁻¹

  • Note: Hydrogen bonding (if solid state) may broaden these peaks and shift them slightly lower.

3. The Fingerprint Region (Furan vs. Others)

The furan ring itself contributes a C-O-C stretching vibration (ring oxygen) typically around 1000–1200 cm⁻¹ , which often couples with the ester C-O stretches, creating a complex pattern of strong bands in this region.

Comparative Analysis: Furan vs. Alternatives

When validating a synthesis, it is crucial to distinguish the amino-furan ester from potential byproducts or analogues (like thiophenes from the Gewald reaction).

Table 2: Comparative Spectroscopic Markers
FeatureAmino-Furan Ester Amino-Thiophene Ester Saturated Amino Ester
Heteroatom Oxygen (O)Sulfur (S)None (Aliphatic)
C=O[4] Frequency 1650 – 1690 cm⁻¹ 1640 – 1670 cm⁻¹ ~1735 cm⁻¹
Ring Stretch C-O-C (~1100 cm⁻¹)C-S-C (600–800 cm⁻¹, Weak)N/A
Electronic Effect Strong ResonanceStrong ResonanceInductive only

Key Differentiator:

  • Vs. Saturated: The C=O shift is the primary indicator. If your ester peak is at 1740 cm⁻¹, you likely failed to form the conjugated furan system (or the amino group is not conjugated).

  • Vs. Thiophene: Thiophenes (often made via Gewald synthesis) have a similar C=O shift. The distinction lies in the C-O-C region (1000–1200 cm⁻¹) . Furans show intense absorption here due to the ring oxygen; thiophenes lack this specific ring C-O band, showing weaker C-S bands at much lower frequencies (fingerprint region <800 cm⁻¹).

Experimental Protocol: Validated Acquisition

To ensure reproducible data, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for speed and consistency, avoiding hygroscopic water peaks.

Step-by-Step Workflow:

  • System Blank: Clean the diamond crystal with isopropanol. Collect a background spectrum (air) to validate the path is clear of CO₂/H₂O interference.

  • Sample Prep: Ensure the amino-furan ester is dry. Residual solvent (e.g., ethanol, DCM) will introduce confusing peaks.

    • Validation: Check for solvent peaks (e.g., broad OH ~3400 for ethanol, or C-Cl ~700 for DCM).

  • Deposition: Place ~2-5 mg of solid sample on the crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone (typically ~80-100 N).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (to improve Signal-to-Noise)

    • Range: 4000 – 600 cm⁻¹

  • Post-Processing: Apply baseline correction if necessary. Identify the three "Anchor Peaks" (Amine Doublet, Conjugated C=O, Ester C-O).

Spectral Interpretation Decision Tree

InterpretationWorkflow Start Start: Analyze Spectrum CheckRegion1 Check 3300-3500 cm⁻¹ Doublet present? Start->CheckRegion1 PrimaryAmine Primary Amine Confirmed CheckRegion1->PrimaryAmine Yes NoAmine Check Structure (Tertiary/Missing?) CheckRegion1->NoAmine No CheckRegion2 Check 1650-1750 cm⁻¹ Strong Peak Position? ConjEster Peak @ 1650-1690 cm⁻¹ Conjugated Amino-Ester CheckRegion2->ConjEster Low Freq SatEster Peak @ ~1740 cm⁻¹ Non-Conjugated Ester CheckRegion2->SatEster High Freq PrimaryAmine->CheckRegion2

Figure 2: Logic flow for validating amino-furan ester structure via IR.

References

  • Gewald, K. (1965). "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte. (Context: Comparison of Gewald product spectra).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for "Push-Pull" carbonyl shifts).
  • Nicolet Summit X FTIR Spectrometer Application Note. "Differentiation of enantiopure and racemic amino acids." ThermoFisher Scientific.

  • BenchChem. "A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole."

  • PubChem Compound Summary. "Ethyl 2-aminofuran-3-carboxylate." CID 55297873.

Sources

Comparing reactivity of furan vs thiophene beta-amino acid esters

Technical Guide: Comparative Reactivity of Furan vs. Thiophene -Amino Acid Esters

Executive Summary

In the design of peptidomimetics and heterocyclic scaffolds,

furan-basedthiophene-based

The Core Distinction:

  • Thiophene behaves as a robust "super-benzene," offering high aromaticity (

    
    29 kcal/mol) and resistance to acidic hydrolysis, making it an ideal phenyl bioisostere.
    
  • Furan acts as a "masked" 1,4-dicarbonyl. Its low aromaticity (

    
    16 kcal/mol) and high electron density render it highly susceptible to acid-catalyzed ring opening, yet it offers unique polarity and hydrogen-bonding capabilities that thiophene lacks.
    

This guide provides a data-driven comparison to navigate the trade-offs between these two heteroaromatic systems.

Part 1: Electronic & Structural Fundamentals

The divergent reactivity of these analogs stems directly from the electronegativity of the heteroatom and the resulting aromaticity of the ring.[1]

Aromaticity and Resonance Energy

Thiophene is significantly more aromatic than furan.[1][2] The sulfur atom (electronegativity 2.[3]58) donates its lone pair into the

1
FeatureFuran

-Amino Ester
Thiophene

-Amino Ester
Impact on Reactivity
Heteroatom Oxygen (O)Sulfur (S)O holds electrons tighter; S is more polarizable.
Resonance Energy ~16 kcal/mol~29 kcal/molThiophene is stable; Furan is prone to addition reactions.
Dipole Moment HighLowFuran is more polar; Thiophene is lipophilic (logP increase).
C-2 Electron Density Very HighHighBoth direct electrophiles to C-2/C-5, but Furan is more reactive.
Mechanistic Visualization

The following diagram illustrates the electronic causality leading to the stability differences.

ElectronicPropertiesHeteroatomHeteroatom NatureEN_OOxygen(High Electronegativity)Heteroatom->EN_OEN_SSulfur(Low Electronegativity)Heteroatom->EN_SArom_FFuran Aromaticity(Low: ~16 kcal/mol)EN_O->Arom_F Poor lp delocalizationArom_TThiophene Aromaticity(High: ~29 kcal/mol)EN_S->Arom_T Effective 3p-2p overlapReact_FHigh Reactivity(Acid Sensitivity)Arom_F->React_FReact_THigh Stability(Benzene-like)Arom_T->React_T

Figure 1: Causal flow from heteroatom electronegativity to ring stability.

Part 2: Synthetic Accessibility & Yields

Synthesizing

The Arndt-Eistert Homologation

This is the gold standard for converting


  • Thiophene: Tolerates standard Wolff rearrangement conditions (AgBz, Et3N) and subsequent acidic workups.

  • Furan: The diazoketone intermediate is stable, but the rearrangement must be performed under strictly neutral or basic conditions. Avoid aqueous acidic workups , which can hydrolyze the furan ring.

Modified Rodionov Reaction

Condensation of the heterocyclic aldehyde with malonic acid and ammonium acetate.

ParameterFuran-3-yl-

-alanine
Thiophene-3-yl-

-alanine
Precursor Furan-3-carboxaldehydeThiophene-3-carboxaldehyde
Reaction Time 4–6 hours8–12 hours (Slower kinetics)
Typical Yield 45–55%60–75%
Side Reactions Polymerization of aldehydeMinimal
Purification Column Chromatography (Sensitive)Recrystallization (Robust)

Part 3: Chemical Stability Profile (The Critical Differentiator)

This section details the most significant operational difference: Acid Sensitivity vs. Catalyst Poisoning.

Acid Stability Protocol (Stress Test)

Furan derivatives are notorious for ring-opening hydrolysis (forming 1,4-dicarbonyls like levulinic acid derivatives) under acidic conditions often used for Boc-deprotection (e.g., TFA/DCM). Thiophene is stable.[4]

Experimental Protocol: Comparative Acid Stability Assay

Objective: Determine the half-life (

  • Preparation: Dissolve 0.1 mmol of N-Boc-

    
    -amino ester (Furan and Thiophene variants) in 0.5 mL of CDCl
    
    
    .
  • Initiation: Add 0.5 mL of TFA-d (Deuterated Trifluoroacetic Acid).

  • Monitoring: Transfer immediately to an NMR tube. Acquire

    
    H NMR spectra at 
    
    
    min.
  • Analysis:

    • Thiophene:[1][2][4][5][6][7][8][9][10][11][12] Monitor the C-2 proton signal (stable).

    • Furan: Monitor the disappearance of the C-2 proton and appearance of aliphatic signals (ring opening).

Expected Result:

  • Thiophene: >99% intact after 24 hours.

  • Furan: Significant degradation often observed within 1-2 hours depending on substituents. Recommendation: Use HCl in Dioxane (anhydrous) or enzymatic deprotection for furans.

Catalytic Hydrogenation (Reduction)
  • Furan: Readily reduces to Tetrahydrofuran (THF) analogs using Pd/C and H

    
    . If the aromatic furan is required, avoid hydrogenation  steps after ring installation.
    
  • Thiophene: Sulfur poisons standard Pd/Pt catalysts.

    • To reduce the double bond (if present) but keep the ring: Use homogeneous catalysts (Rh-based) or high loadings of Pd/C.

    • To remove the ring (Desulfurization): Raney Nickel will cleave the ring entirely (reductive ring opening), yielding an aliphatic chain.

Part 4: Decision Framework for Researchers

Use the following logic flow to select the appropriate heterocycle and synthetic route for your drug discovery program.

DecisionTreeStartSelect Heterocycle forBeta-Amino Acid ScaffoldQ1Is Acid Stability Required?(e.g., Oral delivery, TFA deprotection)Start->Q1Route_ThioSelect THIOPHENEQ1->Route_ThioYes (High Stability)Route_FuranSelect FURANQ1->Route_FuranNo (Mild conditions only)Q2Is Metabolic Liability a Concern?Route_Thio->Q2Route_Furan->Q2Advice_TUse Thiophene(Bioisostere of Phenyl)Q2->Advice_TThiophene is saferAdvice_FUse Furan(H-Bond Acceptor needed)Q2->Advice_FFuran risks toxic metabolitesConstraint_TCRITICAL CONSTRAINT:Avoid Pd/C hydrogenation.Sulfur poisons catalyst.Advice_T->Constraint_TConstraint_FCRITICAL CONSTRAINT:Use HCl/Dioxane or Enzymatic methods.Avoid aqueous acid.Advice_F->Constraint_F

Figure 2: Strategic decision tree for scaffold selection and process constraints.

Part 5: Medicinal Chemistry Implications[6][9]

Bioisosterism and Metabolism
  • Thiophene is a classic bioisostere for the phenyl ring.[6][9] It occupies similar steric volume and has similar lipophilicity (logP). It is generally metabolically robust, though oxidation to reactive sulfoxides is possible.

  • Furan is often considered a "structural alert" in early drug discovery. It is prone to metabolic oxidation by CYP450 enzymes to form reactive enedials (cis-2-butene-1,4-dial), which are hepatotoxic. However, furan improves solubility compared to thiophene/phenyl due to the oxygen atom's H-bond accepting ability.

Summary Table: Performance Comparison
FeatureFuran

-Amino Ester
Thiophene

-Amino Ester
Acid Stability Poor (Ring opening risk)Excellent (Stable)
Base Stability GoodGood
Hydrogenation Reduces to THF (Loss of aromaticity)Poisons catalyst (Difficult to reduce)
Metabolic Stability Low (Toxic metabolites possible)Moderate/High
Solubility Moderate (More polar)Low (Lipophilic)
Peptide Coupling Standard conditionsStandard conditions

References

  • BenchChem. (2025).[9][10][13] A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery. Retrieved from

  • Kitagawa, T., et al. (2004).[14] Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus.[14] Chemical & Pharmaceutical Bulletin, 52(9), 1137-1139.[14]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[2][3][4] 5th Edition. Wiley. (Standard text for resonance energy and electrophilic substitution data).

  • Podwysocka, D., et al. (2019).[15] TAPP analogs containing

    
    -homo-amino acids: Synthesis and receptor binding.[15] Bioorganic & Medicinal Chemistry Letters. 
    
  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery.[9][10] Current Opinion in Drug Discovery & Development. (Reference for metabolic liability of furan).

A Comparative Guide to Establishing Reference Standards for the Purity Analysis of Methyl 3-amino-3-(furan-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Methyl 3-amino-3-(furan-2-yl)propanoate is a chiral amino acid ester derivative incorporating a furan moiety. Such structures serve as valuable chiral building blocks in the synthesis of complex pharmaceutical agents.[1] In drug development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). The presence of even trace-level impurities—be they structural isomers, enantiomers, residual starting materials, or byproducts—can have profound and often deleterious effects on the biological activity and toxicity profile of the drug product.[2]

Therefore, the establishment of a well-characterized, high-purity reference standard for this compound is the cornerstone of any robust quality control (QC) strategy. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization and purity assessment of this compound, grounded in the principles of orthogonal testing and traceability to primary standards.

The Hierarchy of Reference Standards: Ensuring Analytical Traceability

In pharmaceutical quality control, analytical measurements performed with relative methods, such as chromatography, must be traceable to a primary reference standard.[3] The International Council for Harmonisation (ICH) and the World Health Organization (WHO) define a clear hierarchy for these standards.[3][4]

  • Primary Reference Standard: A substance shown to be authentic and of high purity through an extensive set of analytical tests, without comparison to another standard.[3] It is obtained from an officially recognized source (e.g., USP, EP) or can be thoroughly characterized in-house to serve as the ultimate benchmark.[3][5]

  • Secondary Reference Standard (or Working Standard): A standard whose purity and identity are established by comparison against a primary reference standard.[4] These are used for routine QC testing to conserve the limited supply of the primary standard.

This guide focuses on the comprehensive analytical work required to qualify a batch of high-purity this compound as a primary reference standard. The fundamental principle is the application of orthogonal methods —analytical techniques that rely on different physicochemical principles—to provide a high degree of confidence in the assigned purity value.

Part 1: Chromatographic Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating the target compound from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) for Related Substances

Reversed-phase HPLC is the workhorse method for assessing the purity of non-volatile, polar-to-moderately-polar organic molecules. It separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is ideal for separating the target compound from potential nonpolar and slightly more or less polar impurities.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile) is employed. The gradient allows for the effective elution of a wide range of impurities with varying polarities, from early-eluting polar compounds to late-eluting nonpolar species.[6]

  • Detection: UV detection is suitable as the furan ring provides a chromophore.[7] A photodiode array (PDA) detector is preferred as it can acquire full UV spectra, aiding in peak purity assessment and preliminary identification of impurities.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase diluent (e.g., Water/Acetonitrile 50:50 v/v) to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 20 mM Sodium Acetate, pH 6.0.[8]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

  • Analysis: Inject the sample solution.

  • Data Processing: Integrate all peaks. Calculate purity using the area percent method, assuming all components have a similar response factor at the detection wavelength.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution (1 mg/mL) Inject Inject Sample (10 µL) SamplePrep->Inject MobilePhase Mobile Phase Preparation HPLC HPLC System (C18 Column, PDA Detector) MobilePhase->HPLC HPLC->Inject Separate Gradient Elution (Separation) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Purity Calculation (Area % Method) Integrate->Calculate Report Final Purity Report Calculate->Report

Caption: HPLC Purity Analysis Workflow.

Chiral HPLC for Enantiomeric Purity

Since this compound is a chiral molecule, determining its enantiomeric purity is critical. The presence of the undesired enantiomer is a significant impurity that must be quantified. Chiral HPLC is the most effective technique for this purpose.[1][2]

Causality Behind Experimental Choices:

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of enantiomers, including amino acid derivatives.[2] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.

  • Mobile Phase: Normal-phase (e.g., Hexane/Ethanol) or reversed-phase conditions can be used, depending on the specific CSP and analyte. Normal-phase often provides better selectivity for this class of compounds.

Experimental Protocol: Chiral HPLC Analysis
  • Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in the mobile phase. Additionally, prepare a solution of the racemic mixture to confirm the resolution of the two enantiomers.

  • Chromatographic Conditions:

    • Column: Cellulose-based CSP (e.g., Chiralcel OD-H), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the racemic standard to identify the retention times of both enantiomers. Inject the test sample.

  • Data Processing: Calculate the enantiomeric excess (e.e.) or the percentage of the minor enantiomer from the peak areas.

Part 2: Orthogonal Purity Assessment Methods

To build confidence in the purity value obtained from HPLC, at least one orthogonal method should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and sensitivity, but it requires that the analyte be volatile and thermally stable. Amino acid esters are often not sufficiently volatile for direct analysis and require chemical derivatization.[9][10]

Causality Behind Experimental Choices:

  • Derivatization: A two-step derivatization is common for amino acids: esterification of the carboxyl group followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride, PFPA).[9][10] This process creates a volatile, thermally stable derivative suitable for GC analysis. The mass spectrometer provides definitive identification of the derivatized analyte and can help identify unknown volatile impurities.[11]

  • Internal Standard: The use of a deuterated internal standard can improve the accuracy and precision of quantification.[10][12]

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the direct measurement of a compound's purity without the need for an identical reference standard of the analyte itself.[13] The quantification is based on the principle that the integrated signal area of a nucleus (e.g., ¹H) is directly proportional to the number of nuclei giving rise to that signal.[14]

Causality Behind Experimental Choices:

  • Internal Calibrant: A certified, high-purity standard with a simple NMR spectrum (e.g., maleic acid, dimethyl sulfone) is accurately weighed and mixed with an accurately weighed amount of the test sample.[14] The calibrant's signals should not overlap with the analyte's signals.

  • Methodology: By comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known proton signal from the internal calibrant, the absolute purity (assay) of the analyte can be calculated.[14] This method is orthogonal to chromatography as it is based on a spectroscopic property rather than separation. It is also less susceptible to errors from non-chromophoric impurities that might be missed by UV detection in HPLC.

Experimental Protocol: ¹H-qNMR Purity Assay
  • Sample Preparation: Accurately weigh ~20 mg of the this compound sample and ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1 ≥ 5 x T₁) to allow for complete relaxation of all relevant protons.

    • Ensure good signal-to-noise (>250:1 for accurate integration).[14]

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique signal from the analyte (e.g., the methyl ester singlet).

    • Integrate a signal from the internal standard (e.g., the vinyl protons of maleic acid).

  • Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, and std = internal standard.

Comparative Summary of Analytical Techniques

FeatureHPLC (Reversed-Phase)Chiral HPLCGC-MSQuantitative NMR (qNMR)
Principle Differential partitioning between stationary and mobile phases.[]Enantioselective interaction with a chiral stationary phase.[1][2]Separation of volatile compounds in a gaseous mobile phase.[9]Proportionality of NMR signal area to the number of nuclei.[14]
Primary Purpose Purity, impurity profiling.Enantiomeric purity, e.e. determination.Purity, identification of volatile impurities.[11]Absolute purity (assay), structural confirmation.
Sample Prep Simple dissolution.Simple dissolution.Chemical derivatization required to increase volatility.[10]Accurate weighing with an internal standard.
Pros Robust, versatile, widely applicable.[16]High accuracy for enantiomers.[2]High sensitivity and specificity (with MS).Primary method, high precision, no analyte-specific standard needed.[13]
Cons Requires chromophore for UV detection, assumes equal response factors.Column can be expensive, method development can be complex.Derivatization can introduce errors (e.g., racemization).[17]Lower sensitivity than chromatography, requires specialized knowledge.

Logical Framework for Method Selection

The choice of analytical technique is dictated by the specific question being asked during the characterization of the reference standard.

Method_Selection Start Analytical Goal for Reference Standard q1 Assess Overall Purity & Related Substances? Start->q1 q2 Determine Enantiomeric Purity? q1->q2 No ans_hplc Reversed-Phase HPLC with PDA Detector q1->ans_hplc Yes q3 Determine Absolute Content (Assay)? q2->q3 No ans_chiral Chiral HPLC q2->ans_chiral Yes q4 Identify Unknown Volatile Impurities? q3->q4 No ans_qnmr Quantitative ¹H-NMR q3->ans_qnmr Yes ans_gcms GC-MS (after derivatization) q4->ans_gcms Yes End Comprehensive Purity Profile Established q4->End No ans_hplc->q2 ans_chiral->q3 ans_qnmr->q4 ans_gcms->End Characterization Complete

Caption: Decision tree for selecting analytical methods.

Conclusion

Establishing a primary reference standard for this compound is a rigorous, multi-step process that requires a suite of orthogonal analytical techniques. A combination of reversed-phase HPLC for general purity, chiral HPLC for enantiomeric purity, and qNMR for an absolute assay provides a validated, scientifically sound basis for the standard's assigned purity value. Additional techniques like GC-MS, Karl Fischer titration (for water content), and residue on ignition (for inorganic impurities) complete the characterization profile. By following this comprehensive approach, researchers and drug developers can ensure the highest degree of confidence in their analytical results, which is essential for the development of safe and effective medicines.

References

  • Pharmaceutical Reference Standards Overview. (n.d.). Scribd. Retrieved from [Link]

  • Gottstein, V., Müller, M., Günther, J., Kuballa, T., & Vetter, W. (2019). Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions. Journal of Agricultural and Food Chemistry, 67(42), 11788-11795. Retrieved from [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT GmbH. Retrieved from [Link]

  • Mawhinney, T. P. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Analytical Science and Technology, 9(3). Retrieved from [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 55(3), 163-172. Retrieved from [Link]

  • Guidelines: Norms and Standards for Pharmaceuticals. (2022). World Health Organization (WHO). Retrieved from [Link]

  • Tsikas, D., & Chobanyan-Jürgens, K. (2020). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Molecules, 25(20), 4619. Retrieved from [Link]

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  • Tsikas, D., & Chobanyan-Jürgens, K. (2020). Quality Control in Targeted GC-MS for Amino Acid-OMICS. ResearchGate. Retrieved from [Link]

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  • Culea, M., et al. (2010). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Chemia, 55(4). Retrieved from [Link]

  • Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5339. Retrieved from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (n.d.). University of Oxford. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Methyl 3-amino-3-(furan-2-yl)propanoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3-amino-3-(furan-2-yl)propanoate, a compound that, while valuable in research, requires meticulous handling due to the inherent hazards associated with its furan and amino ester moieties.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are extrapolated from related furan-containing compounds and amino esters. Furan and its derivatives are noted for their potential carcinogenicity and the ability to form explosive peroxides upon exposure to air and light[1]. Amino esters can exhibit varying levels of toxicity and may cause irritation. Therefore, it is imperative to handle this compound with the appropriate personal protective equipment.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard CategoryPotential RisksRecommended PPE
Toxicity Toxic if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation.[2]- Chemical-resistant gloves (e.g., nitrile) - Safety goggles or face shield - Flame-retardant lab coat - Use within a certified chemical fume hood
Flammability While the flammability of this specific compound is not documented, many organic solvents and related compounds are flammable.[3][4]- Work away from open flames and spark sources.[5]
Reactivity Furan derivatives can form explosive peroxides.[1] Incompatible with strong oxidizing agents, strong acids, and strong bases.[6]- Store away from incompatible materials.[7]
II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[1][8] Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[1][8]

1. Waste Segregation and Collection:

  • Designate a Specific Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with organic compounds for the collection of all this compound waste. The original container is often a suitable choice for waste accumulation.[8]

  • Solid Waste: Collect all contaminated solid materials, such as pipette tips, weighing papers, and contaminated gloves, in a dedicated hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][6]

2. Waste Container Management:

  • Labeling: The waste container must be clearly and legibly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9] The label should also include the approximate concentration and any other components in the waste mixture.

  • Closure: Keep the waste container tightly sealed at all times, except when adding waste, to prevent the release of vapors and potential peroxide formation.[1][9]

  • Storage: Store the hazardous waste container in a designated, cool, well-ventilated area, away from direct sunlight and incompatible materials.[1][7] The storage area should have secondary containment to control any potential leaks.

3. Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure adequate ventilation.[3]

  • Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[3][5]

  • Containment and Cleanup: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Use non-sparking tools to collect the absorbed material and place it into the designated hazardous waste container.[3]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[3]

4. Final Disposal:

  • Institutional EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][9]

  • Documentation: Provide the waste disposal personnel with a complete and accurate description of the waste. Maintain detailed records of waste generation and disposal as required by institutional and governmental regulations.[1]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Contaminated PPE, glassware, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) waste_type->liquid_waste Liquid collect_solid Collect in a Designated, Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Designated, Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Sealed Container in a Ventilated, Secure Area Away from Incompatibles collect_solid->storage collect_liquid->storage spill Spill Occurs storage->spill ehs_pickup Arrange for Pickup by Institutional EHS or Licensed Contractor storage->ehs_pickup spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->storage end Proper Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

IV. Regulatory Compliance

The disposal of hazardous chemical waste is strictly regulated by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] These regulations provide a "cradle-to-grave" framework for the management of hazardous materials. It is the responsibility of the waste generator to properly identify, manage, and dispose of hazardous waste in accordance with all applicable federal, state, and local regulations.[11]

By adhering to the procedures outlined in this guide, researchers can ensure they are in compliance with these regulations, thereby protecting themselves, their colleagues, and the environment.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
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  • EPA Hazardous Waste Regul
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
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  • Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride | C8H12ClNO3 | CID 145909098. PubChem.
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  • Methyl 3-(2-furyl)propanoate | C8H10O3 | CID 263167. PubChem - NIH.

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Personal protective equipment for handling Methyl 3-amino-3-(furan-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my responsibility to ensure that you, my fellow researchers, are equipped with the knowledge to handle research chemicals with the utmost safety and precision. The compound , Methyl 3-amino-3-(furan-2-yl)propanoate, is a specialized molecule where comprehensive safety data is not broadly available. In such instances, we must rely on our expertise, drawing parallels from structurally similar compounds and adhering to fundamental principles of laboratory safety. This guide is structured to provide a clear, actionable framework for the safe handling of this and similar research chemicals.

Hazard Analysis: Understanding the Risk Profile

Based on this analysis, we must treat this compound as a hazardous substance with the potential for acute toxicity, irritation, and potential for forming explosive peroxides[2][3].

Inferred Hazard Profile:

Hazard CategoryPotential Effects
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin[2][4].
Skin Corrosion/Irritation Causes skin irritation[1].
Serious Eye Damage/Irritation Causes serious eye irritation[1].
Respiratory Irritation May cause respiratory irritation[1].
Carcinogenicity Furan and its derivatives are noted as potential carcinogens[2].
Peroxide Formation Furan derivatives can form explosive peroxides upon exposure to air and light[2][3].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and ingestion[5]. The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles with side-shields are mandatory to protect against splashes. A face shield should be used in conjunction with safety goggles when there is a significant risk of splashing[2][5].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Given the potential hazards, double gloving is advised. The outer glove should be removed and disposed of as hazardous waste immediately after handling[2][5].
Body Protection Laboratory Coat & ApronA flame-retardant lab coat should be worn. For procedures with a higher risk of splashes, a splash-resistant chemical apron is also recommended[5][6].
Respiratory Protection RespiratorDue to the potential for respiratory irritation, all handling of the solid compound should be performed within a chemical fume hood[6][7][8]. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure the integrity of your research.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure[7][8].

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested[3][7]. Have a chemical spill kit readily available.

  • Minimize Quantities: Only work with the smallest practical quantities of the compound required for your experiment[9].

Handling Procedure

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don_Coat 1. Lab Coat Don_Goggles 2. Safety Goggles Don_Coat->Don_Goggles Don_Respirator 3. Respirator (if needed) Don_Goggles->Don_Respirator Don_Gloves 4. Gloves (over cuffs) Don_Respirator->Don_Gloves Doff_Gloves 1. Outer Gloves Doff_Coat 2. Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles 3. Safety Goggles Doff_Coat->Doff_Goggles Doff_Inner_Gloves 4. Inner Gloves Doff_Goggles->Doff_Inner_Gloves Wash_Hands 5. Wash Hands Doff_Inner_Gloves->Wash_Hands

Caption: PPE Donning and Doffing Workflow.

  • Donning PPE: Follow the sequence outlined in the diagram above. Ensure gloves are properly fitted and the cuffs are tucked under the sleeves of the lab coat.

  • Weighing: Use a tared, sealed container for weighing to minimize the risk of generating dust. All weighing of the solid should be done inside a fume hood or a balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: All reactions involving this compound should be performed in a well-ventilated fume hood.

  • Storage: Store the compound in a cool, dry, and dark place under an inert atmosphere if possible[3]. The container should be clearly labeled with the chemical name, date received, and date opened. Due to the furan moiety, it is prudent to treat it as a potential peroxide former and dispose of it within one year of opening[3].

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling process.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all solid and liquid waste containing this compound[2][8].

  • No Mixing: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's hazardous waste guidelines[2][8].

  • Contaminated Materials: All contaminated materials, including pipette tips, wipes, and disposable PPE, must be collected in the designated hazardous waste container[6].

Waste Container Management
  • Compatibility: Ensure the waste container is made of a material compatible with the chemical and any solvents used[2].

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols[3].

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated, cool, and well-ventilated secondary containment area[2][3].

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing[4][8]. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4][8]. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration[4]. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[3][10]. Seek immediate medical attention.
Spill Evacuate non-essential personnel from the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a designated hazardous waste container[6].

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within our research community. Always remember to consult your institution's specific safety guidelines and to perform a thorough risk assessment before beginning any new experimental procedure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.